CGP 20712 dihydrochloride
Descripción
Propiedades
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O5.2ClH/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33;;/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURFQCFKYNMIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2F3N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CGP 20712 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 dihydrochloride is a highly potent and selective antagonist of the β1-adrenergic receptor, a class of G protein-coupled receptors pivotal in cardiovascular function. Its primary mechanism of action involves competitive binding to the β1-adrenoceptor, thereby inhibiting the downstream signaling cascade typically initiated by endogenous catecholamines like epinephrine and norepinephrine. This blockade of the canonical Gs-protein/adenylyl cyclase/cAMP pathway makes CGP 20712 a valuable tool in cardiovascular research and a reference compound for the development of new β1-selective drugs. This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction
β1-adrenergic receptors (β1-ARs) are predominantly located in the heart, kidneys, and adipocytes.[1] Their activation is a key component of the sympathetic nervous system's "fight or flight" response, leading to increased heart rate, contractility, and renin release.[1] Dysregulation of β1-AR signaling is implicated in various cardiovascular pathologies, making them a critical target for therapeutic intervention. This compound has emerged as a cornerstone research tool due to its exceptional selectivity for the β1-AR subtype over β2- and β3-ARs. This high selectivity allows for the precise dissection of β1-AR-mediated physiological and pathological processes.
Mechanism of Action
The principal mechanism of action of this compound is competitive antagonism at the β1-adrenergic receptor.[2] By occupying the ligand-binding site, it prevents the binding of endogenous agonists such as epinephrine and norepinephrine. This, in turn, inhibits the conformational change in the receptor necessary for the activation of the associated heterotrimeric Gs protein.
The canonical signaling pathway of the β1-AR involves the following steps, which are effectively blocked by CGP 20712:
-
Agonist Binding: Under normal physiological conditions, catecholamines bind to the β1-AR.
-
Gs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.
-
Phosphorylation of Downstream Targets: Activated PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban in cardiomyocytes, leading to increased intracellular calcium, enhanced contractility (inotropy), and an increased heart rate (chronotropy).[3]
This compound, by preventing the initial agonist binding, halts this entire cascade at its inception.
Quantitative Data
The potency and selectivity of CGP 20712 have been extensively characterized. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity of CGP 20712
| Parameter | Value | Receptor/System |
| IC₅₀ | 0.7 nM | β1-adrenoceptor |
| Ki | 0.3 nM | β1-adrenoceptor |
Table 2: Selectivity of CGP 20712
| Receptor Subtype Comparison | Selectivity Fold | Reference |
| β1 vs. β2 | ~10,000-fold | [4] |
| β1 vs. β2 | 501-fold | [1][5] |
| β1 vs. β3 | 4169-fold | [1][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Determining Binding Affinity (IC₅₀ and Ki)
This protocol is adapted from studies quantifying β-adrenoceptor density and affinity.[6][7][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki) of CGP 20712 for the β1-adrenoceptor.
Materials:
-
Membrane preparations from cells or tissues expressing β1-adrenoceptors (e.g., rat ventricular membranes).
-
Radioligand: [³H]dihydroalprenolol ([³H]DHA) or [¹²⁵I]iodocyanopindolol ([¹²⁵I]-ICYP).
-
This compound.
-
Non-selective antagonist for determining non-specific binding (e.g., propranolol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of CGP 20712.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This protocol outlines a method to assess the antagonist effect of CGP 20712 on agonist-induced cAMP production.[10]
Objective: To determine the functional antagonism of CGP 20712 by measuring its ability to inhibit agonist-stimulated cAMP production.
Materials:
-
Cells expressing β1-adrenoceptors (e.g., CHO cells stably expressing human β1-AR).
-
β-adrenergic agonist (e.g., isoproterenol).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or luciferase reporter assay).
Procedure:
-
Cell Culture: Plate the β1-AR expressing cells in a 96-well plate and grow to near confluence.
-
Pre-incubation with Antagonist: Wash the cells with serum-free media. Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor.
-
Agonist Stimulation: Add a fixed concentration of the β-adrenergic agonist (e.g., the EC₈₀ of isoproterenol) to the wells and incubate for a further period (e.g., 15-30 minutes).
-
Cell Lysis: Terminate the stimulation by removing the media and lysing the cells with the provided lysis buffer.
-
cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of CGP 20712.
-
Fit the data to a dose-response curve to determine the IC₅₀ of CGP 20712 for the inhibition of agonist-stimulated cAMP production.
-
Visualizations
Signaling Pathway Diagram
Caption: β1-Adrenergic Receptor Signaling Pathway and Inhibition by CGP 20712.
Experimental Workflow Diagram
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of beta-adrenoceptor subtype on rat isolated ventricular myocytes by use of highly selective beta-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 20712 Dihydrochloride: A Technical Guide to a Highly Selective β1-Adrenergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 dihydrochloride is a potent and highly selective β1-adrenergic receptor antagonist that has become an invaluable tool in cardiovascular research and drug development. Its remarkable selectivity for the β1-adrenoceptor over the β2- and β3-adrenoceptor subtypes allows for the precise investigation of β1-adrenergic signaling pathways and the development of targeted therapeutics. This technical guide provides an in-depth overview of CGP 20712, including its mechanism of action, quantitative binding affinities, detailed experimental protocols for its characterization, and a visual representation of the associated signaling cascades.
Introduction
The sympathetic nervous system, through the release of catecholamines like norepinephrine and epinephrine, plays a critical role in regulating cardiovascular function. These effects are mediated by adrenergic receptors, which are classified into α and β subtypes. The β-adrenergic receptors are further divided into β1, β2, and β3 subtypes, each with distinct tissue distribution and physiological roles. β1-adrenergic receptors are predominantly found in the heart, kidneys, and fat cells.[1] Their activation in the heart leads to increased heart rate, contractility, and cardiac output.[1] Consequently, antagonists that selectively block β1-adrenergic receptors are of significant therapeutic interest for managing cardiovascular conditions such as hypertension, ischemic heart disease, and heart failure.
CGP 20712 has emerged as a gold-standard research tool due to its exceptional selectivity for the β1-adrenoceptor. This high selectivity minimizes off-target effects on β2-adrenoceptors, which are prevalent in bronchial and vascular smooth muscle, thereby reducing the risk of side effects like bronchospasm.
Mechanism of Action
This compound functions as a competitive antagonist at the β1-adrenergic receptor.[2][3] It binds to the receptor with high affinity, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline.[2][3] This blockade inhibits the downstream signaling cascade typically initiated by agonist binding. The primary mechanism involves the inhibition of the Gs alpha subunit of the associated G-protein, which in turn prevents the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[1]
Quantitative Data: Binding Affinity and Selectivity
The defining characteristic of CGP 20712 is its remarkable selectivity for the β1-adrenoceptor. This is quantified by comparing its binding affinity (Ki) or inhibitory concentration (IC50) for the β1 subtype versus the β2 and β3 subtypes.
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor | Selectivity (β1 vs. β2) | Selectivity (β1 vs. β3) | Reference |
| Ki | 0.3 nM | - | - | - | - | [2] |
| IC50 | 0.7 nM | - | - | ~10,000-fold | - | [4][5][6] |
| Selectivity Fold | - | 501-fold | 4169-fold | 501-fold | 4169-fold | [7][8] |
Table 1: Quantitative analysis of CGP 20712 binding affinity and selectivity.
Signaling Pathways
β1-adrenergic receptors primarily signal through the canonical Gs-adenylyl cyclase-cAMP-PKA pathway. However, evidence also suggests the existence of alternative, non-canonical signaling pathways.
Canonical Gs-cAMP Signaling Pathway
Upon agonist binding, the β1-adrenergic receptor undergoes a conformational change, activating the associated Gs protein. The Gsα subunit then stimulates adenylyl cyclase to convert ATP into cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility.[1][9] CGP 20712 competitively blocks the initial step of this cascade.
Alternative Signaling Pathways
Recent studies have indicated that β1-adrenergic receptors can also activate signaling pathways independent of cAMP production. For instance, in striatal neurons, β1-adrenergic receptor stimulation can lead to the phosphorylation of the cAMP Response Element Binding Protein (CREB) through a receptor tyrosine kinase and the Ras/Raf/MEK/MAPK/MSK signaling pathway.[10][11] In cardiomyocytes, β1-ARs may also signal through transactivation of Epidermal Growth Factor Receptors (EGFRs).[12]
Experimental Protocols
The high selectivity of CGP 20712 makes it an essential tool for distinguishing β1- and β2-adrenoceptor populations in various tissues and cell lines. Below are detailed methodologies for key experiments used to characterize its activity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of CGP 20712 for β-adrenergic receptors.
Objective: To quantify the affinity of CGP 20712 for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes from cells stably expressing human β1 or β2-adrenoceptors (e.g., CHO cells).
-
Radioligand: [3H]-CGP 12177 or [125I]-Cyanopindolol.
-
This compound (unlabeled competitor).
-
ICI 118,551 (for β2 non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter or gamma counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Cell membranes (e.g., 25 µg protein).
-
A fixed concentration of radioligand (e.g., [3H]-CGP 12177 at a concentration close to its Kd).
-
Increasing concentrations of CGP 20712 (e.g., from 10^-12 M to 10^-4 M).
-
For non-specific binding, add a high concentration of a non-selective antagonist (e.g., 1-10 µM propranolol) or a subtype-selective antagonist (1 µM CGP 20712A for β1 or 1 µM ICI 118551 for β2).[13]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[13]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of CGP 20712. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of CGP 20712 to antagonize agonist-induced cAMP production, providing a functional measure of its potency.
Objective: To determine the functional potency (IC50) of CGP 20712 in inhibiting β1-agonist-stimulated cAMP production.
Materials:
-
Intact cells expressing β1-adrenergic receptors (e.g., CHO or HEK cells).
-
A β-adrenergic agonist (e.g., Isoprenaline).
-
This compound.
-
[3H]-adenine (for pre-labeling cellular ATP pools).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Cell lysis buffer.
-
Commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
Protocol:
-
Cell Culture and Labeling: Culture cells to confluence in 24-well plates. Pre-label the cells with [3H]-adenine in serum-free media for approximately 2 hours to incorporate the radiolabel into the cellular ATP pool.[13]
-
Pre-incubation: Wash the cells and pre-incubate with IBMX for 15 minutes to inhibit phosphodiesterases.[13]
-
Antagonist and Agonist Addition: Add increasing concentrations of CGP 20712 to the wells, followed by a fixed concentration of a β-agonist (e.g., Isoprenaline at its EC80).
-
Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination and Lysis: Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) and lyse the cells.
-
cAMP Measurement: Measure the amount of [3H]-cAMP produced using a commercial kit or by sequential Dowex and alumina column chromatography to separate [3H]-cAMP from other 3H-nucleotides.[13]
-
Data Analysis: Plot the inhibition of agonist-stimulated cAMP production against the log concentration of CGP 20712 to determine the IC50 value.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 7. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 13. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology of CGP 20712 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 dihydrochloride is a highly potent and selective β1-adrenoceptor antagonist that has become an invaluable pharmacological tool for differentiating β-adrenergic receptor subtypes. Its high affinity for the β1-adrenoceptor, coupled with a significantly lower affinity for β2- and β3-adrenoceptors, allows for the precise investigation of β1-adrenoceptor-mediated signaling pathways and physiological functions. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its binding characteristics, mechanism of action, and its effects on downstream signaling cascades. Detailed experimental protocols for radioligand binding and functional assays are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate its application in research and drug development.
Core Pharmacology and Mechanism of Action
CGP 20712 is a competitive antagonist at the β1-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Its primary mechanism of action involves binding to the β1-adrenoceptor, thereby preventing the binding of endogenous catecholamines such as adrenaline and noradrenaline.[1][2] This blockade inhibits the activation of the receptor and its downstream signaling pathways.
The β1-adrenoceptor is predominantly coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins to elicit a physiological response. By blocking the initial step of agonist binding, CGP 20712 effectively inhibits this entire signaling cascade.
Quantitative Pharmacological Data
The defining characteristic of CGP 20712 is its high selectivity for the β1-adrenoceptor. This is quantified by its dissociation constant (Ki) and its half-maximal inhibitory concentration (IC50) at different β-adrenoceptor subtypes.
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor | Selectivity (β1 vs. β2) | Selectivity (β1 vs. β3) | Reference |
| Ki | 0.3 nM | - | - | - | - | [1][2] |
| IC50 | 0.7 nM | - | - | ~10,000-fold | - | [4][5] |
| pKi | 9.52 | 6.82 | 5.3 | 501-fold | 4169-fold | [6] |
| KB | 0.3 nM | - | - | - | - | [7] |
Table 1: Binding Affinity and Selectivity of CGP 20712 at Human β-Adrenoceptor Subtypes.
Signaling Pathways
The primary signaling pathway inhibited by CGP 20712 is the canonical β1-adrenoceptor-Gs-cAMP pathway. However, β1-adrenoceptors can also engage in non-canonical signaling. The following diagrams illustrate these pathways.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of CGP 20712 for the β1-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the β1-adrenoceptor
-
[3H]-Dihydroalprenolol ([3H]-DHA) or other suitable radioligand
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express β1-adrenoceptors.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
A fixed concentration of [3H]-DHA (typically at its Kd).
-
Increasing concentrations of CGP 20712 (e.g., 10^-12 M to 10^-5 M).
-
For non-specific binding (NSB) wells, add a high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM propranolol).
-
For total binding wells, add buffer instead of a competing ligand.
-
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of CGP 20712.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (Functional Assay)
This protocol measures the ability of CGP 20712 to inhibit agonist-induced cAMP production.
Materials:
-
Whole cells expressing the β1-adrenoceptor
-
This compound
-
A β-adrenergic agonist (e.g., isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell culture medium
-
Lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to a suitable confluency.
-
Pre-treatment with Antagonist: Pre-incubate the cells with increasing concentrations of CGP 20712 for a specific time (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of a β-adrenergic agonist (typically the EC80 concentration) to stimulate cAMP production. Also include a PDE inhibitor in this step.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by lysing the cells with the provided lysis buffer from the cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of CGP 20712.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of CGP 20712 for the inhibition of agonist-stimulated cAMP production.
-
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for characterizing a GPCR antagonist like CGP 20712.
In Vivo Applications
CGP 20712 has been utilized in various in vivo studies, primarily in rodent models, to investigate the physiological roles of β1-adrenoceptors. For instance, in rats, CGP 20712 has been used to unmask the effects of β2-adrenoceptor activation by adrenaline on heart rate.[7] In such studies, CGP 20712 is typically administered systemically (e.g., via intravenous or intraperitoneal injection) at doses that selectively block β1-adrenoceptors, allowing for the observation of responses mediated by other β-adrenoceptor subtypes. The specific dosage and route of administration will depend on the animal model and the experimental question being addressed.
Conclusion
This compound remains a cornerstone tool in adrenergic pharmacology. Its high potency and selectivity for the β1-adrenoceptor make it an ideal probe for dissecting the intricate roles of this receptor in health and disease. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for incorporating CGP 20712 into their experimental designs, ultimately contributing to a deeper understanding of β1-adrenoceptor biology and the development of novel therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adrenaline - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of CGP 20712 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 dihydrochloride is a potent and highly selective β1-adrenoceptor antagonist that has become an invaluable tool in cardiovascular research and drug development. Its remarkable selectivity for the β1-adrenergic receptor over the β2-adrenoceptor allows for the precise investigation of β1-adrenoceptor function and pharmacology. This technical guide provides an in-depth overview of the discovery, development, and core methodologies associated with this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Introduction
CGP 20712 was developed as a research tool to dissect the roles of β-adrenergic receptor subtypes. It is a derivative of a class of compounds known as arylethanolamines, which are known for their interaction with adrenergic receptors. The dihydrochloride salt form of CGP 20712 enhances its solubility and stability for experimental use. Its primary significance lies in its exceptional selectivity for the β1-adrenoceptor, making it a gold-standard antagonist for in vitro and in vivo studies.
Mechanism of Action
This compound functions as a competitive antagonist at the β1-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in cardiac tissue. By binding to the receptor, it prevents the binding of endogenous catecholamines like adrenaline and noradrenaline. This blockade inhibits the activation of the Gs alpha subunit of the associated G-protein, thereby preventing the subsequent activation of adenylyl cyclase. The result is a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a decrease in protein kinase A (PKA) activity and the downstream phosphorylation of various cellular proteins that mediate the physiological effects of β1-adrenoceptor stimulation, such as increased heart rate and contractility.
Signaling Pathway of the β1-Adrenergic Receptor and Inhibition by CGP 20712
Quantitative Data
The affinity and selectivity of CGP 20712 have been quantified in numerous studies. The following tables summarize key binding and functional parameters.
Table 1: Binding Affinity of CGP 20712
| Parameter | Receptor | Tissue/Cell Line | Radioligand | Value (nM) | Reference(s) |
| IC50 | β1-Adrenoceptor | Rat Neocortical Membranes | [3H]DHA | 0.7 | [1] |
| β2-Adrenoceptor | Rat Neocortical Membranes | [3H]DHA | ~6,700-10,000 | [1] | |
| Ki | β1-Adrenoceptor | - | - | 0.3 | [2] |
| KB | β1-Adrenoceptor | Rat Sinoatrial Node | - | 0.3 | [3] |
IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant; KB: Equilibrium dissociation constant of an antagonist. [3H]DHA: [3H]dihydroalprenolol
Table 2: Selectivity of CGP 20712
| Selectivity Ratio (β2/β1) | Method | Value | Reference(s) |
| IC50 Ratio | Radioligand Binding | ~10,000 | [1] |
Experimental Protocols
The following sections outline the methodologies for key experiments used in the characterization of this compound.
Radioligand Competition Binding Assay
This assay determines the affinity of CGP 20712 for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 and subsequently the Ki of CGP 20712 for β1 and β2-adrenoceptors.
Materials:
-
Membrane Preparation: From tissues or cells expressing β-adrenoceptors (e.g., rat neocortex, CHO cells transfected with human β1 or β2 receptors).
-
Radioligand: [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenoceptor antagonist.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 1 µM propranolol).
-
Incubation Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold incubation buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in incubation buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane suspension (typically 20-50 µg of protein).
-
A fixed concentration of [3H]DHA (close to its Kd value).
-
Increasing concentrations of this compound (e.g., 10-12 to 10-4 M).
-
For total binding wells, add buffer instead of CGP 20712.
-
For non-specific binding wells, add 1 µM propranolol.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of CGP 20712.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of CGP 20712 to antagonize agonist-stimulated production of cAMP.
Objective: To assess the functional antagonism of CGP 20712 at β1-adrenoceptors.
Materials:
-
Membrane Preparation: As described in 4.1.
-
Agonist: A β-adrenoceptor agonist (e.g., isoproterenol).
-
Antagonist: this compound.
-
Assay Buffer: Containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), GTP, and a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP Detection Kit: e.g., ELISA or radioimmunoassay-based kit.
Protocol:
-
Assay Setup: Pre-incubate the membrane preparation with various concentrations of this compound.
-
Stimulation: Initiate the enzymatic reaction by adding the assay buffer containing a fixed concentration of the β-agonist (e.g., the EC80 of isoproterenol).
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by heating or adding a stop solution (e.g., 0.1 N HCl).
-
Quantification: Measure the amount of cAMP produced using a suitable detection kit.
-
Data Analysis: Plot the amount of cAMP produced against the concentration of CGP 20712 to determine its inhibitory potency.
Functional Assay in Isolated Rat Atria
This ex vivo assay evaluates the effect of CGP 20712 on the physiological response of cardiac tissue to β-adrenergic stimulation.
Objective: To determine the functional antagonist potency (pA2 value) of CGP 20712 on agonist-induced chronotropy.
Materials:
-
Isolated Tissue: Spontaneously beating right atria from rats.
-
Organ Bath System: With physiological saline solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 and maintained at 37°C.
-
Force-Displacement Transducer and Recording System.
-
Agonist: A β-adrenoceptor agonist (e.g., noradrenaline or isoproterenol).
-
Antagonist: this compound.
Protocol:
-
Tissue Preparation: Isolate the right atrium from a euthanized rat and mount it in an organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate until a stable spontaneous beating rate is achieved.
-
Antagonist Incubation: Add a fixed concentration of this compound to the organ bath and incubate for a set period.
-
Cumulative Concentration-Response Curve: Add the β-agonist in a cumulative manner to generate a concentration-response curve for the increase in heart rate.
-
Data Analysis:
-
Repeat the agonist concentration-response curve in the presence of several different concentrations of CGP 20712.
-
Perform a Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
Experimental and Developmental Workflow
The discovery and preclinical development of a selective β1-antagonist like CGP 20712 typically follows a structured workflow.
Preclinical Characterization Workflow for a Selective β1-Antagonist
Conclusion
This compound stands as a testament to the power of selective pharmacology. Its development has provided the scientific community with an indispensable tool for elucidating the intricate roles of the β1-adrenergic receptor in health and disease. The methodologies outlined in this guide represent the fundamental assays that have established its pharmacological profile and continue to be relevant in the ongoing quest for novel therapeutics targeting the adrenergic system.
References
- 1. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
The Researcher's Guide to CGP 20712 Dihydrochloride: A Potent Tool for G-Protein Coupled Receptor Studies
Abstract
This technical guide provides an in-depth overview of CGP 20712 dihydrochloride, a cornerstone pharmacological tool for researchers in the field of G-protein coupled receptors (GPCRs). With its high potency and remarkable selectivity as a β1-adrenoceptor antagonist, this compound has become indispensable for delineating the roles of β1-adrenergic signaling in various physiological and pathophysiological processes. This document offers a comprehensive summary of its pharmacological properties, detailed experimental protocols for its application in radioligand binding and functional assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate its effective use in the laboratory.
Introduction
G-protein coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Within this family, the β-adrenergic receptors, particularly the β1 subtype, play a critical role in cardiovascular function, making them a key area of research in both basic science and drug development. This compound is a highly potent and selective antagonist of the β1-adrenoceptor.[1][2][3][4][5] Its primary mechanism of action is the competitive binding to β1-adrenoceptors, thereby blocking the positive chronotropic and inotropic effects of endogenous catecholamines like adrenaline and noradrenaline.[6][7] What makes CGP 20712 an exceptional research tool is its profound selectivity, exhibiting an approximately 10,000-fold higher affinity for β1-adrenoceptors over β2-adrenoceptors.[1][2][3][4][5][8] This remarkable selectivity allows for the precise dissection of β1-adrenoceptor function in tissues and cells that co-express multiple β-adrenoceptor subtypes.
Pharmacological Profile of CGP 20712
The utility of CGP 20712 as a research tool is defined by its impressive binding affinity and selectivity for the β1-adrenoceptor. This section summarizes the key quantitative parameters that characterize its interaction with β-adrenergic receptor subtypes.
Chemical Properties
| Property | Value |
| Chemical Name | 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol dihydrochloride |
| Molecular Formula | C23H25F3N4O5.2HCl |
| Molecular Weight | 567.39 g/mol |
| CAS Number | 1216905-73-5 |
| Solubility | Soluble in water to 50 mM |
Data sourced from multiple chemical suppliers.[2][3]
Binding Affinities and Potency
The following table summarizes the reported binding affinities (Ki) and inhibitory concentrations (IC50) of CGP 20712 for various β-adrenoceptor subtypes. The high selectivity for the β1 subtype is evident from these values.
| Receptor Subtype | Parameter | Value (nM) | Species/System | Reference |
| β1-adrenoceptor | Ki | 0.3 | - | [6][7] |
| β1-adrenoceptor | IC50 | 0.7 | - | [1][2][3][8] |
| β2-adrenoceptor | - | ~10,000-fold lower affinity than for β1 | - | [1][2][3][8] |
| β3-adrenoceptor | IC50 | 79,000 (for inhibition of isoproterenol) | Rat adipocytes | [9][10] |
Note: The form of CGP 20712 (e.g., dihydrochloride, mesylate) may vary between studies, but the pharmacological activity is primarily attributed to the CGP 20712 moiety.
Signaling Pathways and Experimental Workflows
To effectively utilize CGP 20712, a thorough understanding of the signaling cascade it modulates and the experimental procedures to measure this modulation is crucial.
β1-Adrenergic Receptor Signaling Pathway
Activation of the β1-adrenoceptor by an agonist initiates a signaling cascade that is fundamental to its physiological effects, particularly in cardiac myocytes. CGP 20712 acts as a competitive antagonist at the receptor level, preventing the initiation of this cascade.
Radioligand Binding Assay Workflow
Radioligand binding assays are fundamental for characterizing the affinity of ligands for their receptors. CGP 20712 is frequently used in competition binding assays to determine the affinity of other compounds for the β1-adrenoceptor or to quantify the proportion of β1- and β2-adrenoceptors in a tissue sample.
Functional Assay Workflow (cAMP Measurement)
Functional assays measure the physiological response to receptor activation or blockade. A common functional assay for β1-adrenoceptors involves measuring the accumulation of cyclic AMP (cAMP), a key second messenger in the signaling pathway.
Detailed Experimental Protocols
The following protocols provide a starting point for utilizing this compound in key experimental paradigms. Optimization may be required depending on the specific cell or tissue system.
Protocol for Radioligand Competition Binding Assay
This protocol describes a competition binding assay using [3H]dihydroalprenolol ([3H]DHA) as the radioligand to determine the Ki of CGP 20712 for the β1-adrenoceptor.
Materials:
-
Cell membranes expressing β1-adrenoceptors
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Radioligand: [3H]dihydroalprenolol ([3H]DHA)
-
Competitor: this compound
-
Non-specific binding control: Propranolol (10 µM)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay.[3]
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or 10 µM propranolol (for non-specific binding) or varying concentrations of CGP 20712.
-
50 µL of [3H]DHA at a concentration close to its Kd.
-
150 µL of the membrane preparation (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[3]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[3]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of CGP 20712.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Protocol for Functional Antagonism Assay (cAMP Measurement)
This protocol outlines the determination of the potency of CGP 20712 as an antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.
Materials:
-
Whole cells expressing β1-adrenoceptors
-
Cell culture medium
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA, pH 7.4
-
Agonist: Isoproterenol
-
Antagonist: this compound
-
cAMP assay kit (e.g., TR-FRET or ELISA-based)
Procedure:
-
Cell Culture: Seed cells into a 96-well plate and grow to near confluency.
-
Pre-treatment: Wash the cells with stimulation buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration) to the wells and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Terminate the stimulation by adding the lysis buffer provided in the cAMP assay kit. Measure the intracellular cAMP concentration according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of CGP 20712.
-
Determine the IC50 value of CGP 20712 for the inhibition of agonist-stimulated cAMP production.
-
To determine the pA2 value, perform Schild analysis. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of CGP 20712. The dose ratios are then calculated and a Schild plot is constructed (log(dose ratio - 1) vs. log[Antagonist]). The x-intercept of the Schild plot gives the pA2 value, which is a measure of the antagonist's potency.[12][13][14]
-
Conclusion
This compound remains an invaluable tool for researchers investigating the pharmacology and physiology of β1-adrenergic receptors. Its high potency and exceptional selectivity allow for precise and reliable characterization of β1-adrenoceptor function in a variety of experimental systems. The detailed protocols and visual aids provided in this guide are intended to empower researchers to effectively employ this potent antagonist in their studies of GPCR signaling, ultimately contributing to a deeper understanding of adrenergic biology and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell membrane preparation and radioligand-binding assay [bio-protocol.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-techne.com [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. immunomart.com [immunomart.com]
- 11. Membrane Preparation and Radioligand Binding [bio-protocol.org]
- 12. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 13. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 14. neuron.mefst.hr [neuron.mefst.hr]
Preliminary Investigation of CGP 20712 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 dihydrochloride is a potent and highly selective β1-adrenoceptor antagonist that has become an invaluable tool in cardiovascular and neuroscience research. Its primary mechanism of action involves competitive binding to β1-adrenergic receptors, thereby inhibiting the downstream signaling pathways typically activated by endogenous catecholamines like adrenaline and noradrenaline.[1][2][3] This high selectivity for the β1-adrenoceptor over the β2-adrenoceptor subtype makes it particularly useful for dissecting the specific physiological roles of β1-adrenergic signaling. This technical guide provides a comprehensive overview of the core effects of CGP 20712, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action and Quantitative Data
This compound functions as a competitive antagonist at the β1-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family. By occupying the receptor's binding site, it prevents the binding of endogenous agonists and subsequently blocks the activation of downstream signaling cascades, most notably the adenylyl cyclase pathway.
Binding Affinity and Selectivity
The efficacy of CGP 20712 as a research tool is underscored by its high binding affinity for the β1-adrenoceptor and its remarkable selectivity over the β2-adrenoceptor.
| Parameter | Value | Receptor Subtype | Reference |
| Ki | 0.3 nM | β1-adrenoceptor | [1][2][3] |
| IC50 | 0.7 nM | β1-adrenoceptor | |
| Selectivity | ~10,000-fold over β2-adrenoceptor | β1 vs. β2 |
In Vitro and In Vivo Effects
The antagonistic properties of CGP 20712 have been demonstrated in various experimental models.
| Experimental Model | Effect | Concentration/Dose | Reference |
| Rat Sinoatrial Node | Blockade of (-)-adrenaline-induced positive chronotropic effects | 300 nM | [4] |
| Neonatal Rat Ventricular Myocytes | Inhibition of β1-mediated increases in cAMP and twitch amplitude | 5 x 10⁻⁷ M | |
| Conscious Rats | Attenuation of BAY 60-6583-induced tachycardia | 200 µg/kg bolus + 100 µg/kg/h infusion |
Signaling Pathways and Experimental Workflows
β1-Adrenergic Receptor Signaling Pathway
This compound primarily impacts the canonical β1-adrenergic signaling pathway. Upon agonist binding, the β1-adrenoceptor couples to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in a physiological response. CGP 20712 blocks the initial step of this cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of CGP 20712 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 dihydrochloride is a potent and highly selective β1-adrenoceptor antagonist that has become an invaluable tool in cardiovascular research and pharmacology. Its ability to discriminate between β1- and β2-adrenergic receptor subtypes with high fidelity has facilitated the elucidation of their distinct physiological and pathological roles. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical characteristics, pharmacological profile, and mechanism of action. Detailed experimental protocols and visual representations of its engagement in cellular signaling and experimental workflows are presented to support its effective application in a research setting.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol dihydrochloride[1] |
| Molecular Formula | C₂₃H₂₅F₃N₄O₅·2HCl |
| Molecular Weight | 567.39 g/mol [1][2] |
| CAS Number | 1216905-73-5[2][3] |
| Purity | ≥96% (HPLC)[1][2] |
| Solubility | Soluble in water (to 50 mM) and DMSO (to 10 mM)[2][3] |
| Storage | Store at +4°C[2][3]. Stock solutions can be stored at -20°C for one month or -80°C for up to six months[4]. |
Pharmacological Properties and Mechanism of Action
This compound is a competitive antagonist of the β1-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family. Its high affinity and selectivity for the β1-adrenoceptor make it a powerful tool for distinguishing its functions from those of the β2-adrenoceptor.
Binding Affinity and Selectivity
The pharmacological profile of this compound is characterized by its high potency at the β1-adrenoceptor and significantly lower affinity for the β2-adrenoceptor. This selectivity is crucial for its utility in research.
| Parameter | Value | Notes |
| IC₅₀ (β1-adrenoceptor) | 0.7 nM[1][4][5][6] | The half maximal inhibitory concentration for displacing a radioligand from the β1-adrenoceptor. |
| Kᵢ (β1-adrenoceptor) | 0.3 nM[7][8] | The inhibition constant, reflecting the binding affinity of the antagonist for the β1-adrenoceptor. |
| IC₅₀ (β2-adrenoceptor) | 6700 nM[6] | The half maximal inhibitory concentration for displacing a radioligand from the β2-adrenoceptor. |
| Selectivity (β1 vs. β2) | ~10,000-fold[1][4][5] | The ratio of IC₅₀ values (β2/β1) demonstrates the high selectivity of CGP 20712 for the β1-adrenoceptor. |
| Selectivity (β1 vs. β3) | ~4169-fold[9] | Exhibits high selectivity for the β1-adrenoceptor over the β3-adrenoceptor. |
Mechanism of Action
The primary mechanism of action of CGP 20712 is the competitive blockade of β1-adrenergic receptors.[7] By occupying the receptor's binding site, it prevents endogenous catecholamines like adrenaline and noradrenaline from binding and activating the receptor. This inhibition blocks the downstream signaling cascade, which typically involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Experimental Protocols
This compound is frequently used in a variety of in vitro assays to characterize adrenergic receptor function and pharmacology.
Radioligand Competition Binding Assay to Determine β1- and β2-Adrenoceptor Populations
This protocol describes a method to quantify the relative proportions of β1- and β2-adrenoceptors in a tissue homogenate using CGP 20712 in a competition binding assay with a non-selective radioligand, such as [³H]dihydroalprenolol ([³H]DHA).
Objective: To determine the density of β1- and β2-adrenoceptors in a given tissue sample.
Materials:
-
Tissue of interest (e.g., rat neocortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]dihydroalprenolol ([³H]DHA)
-
This compound
-
Non-selective β-antagonist (e.g., propranolol) for determining non-specific binding
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Homogenize the tissue in ice-cold homogenization buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.
-
Competition Binding: Set up a series of tubes containing a fixed concentration of [³H]DHA and varying concentrations of CGP 20712 (e.g., from 10⁻¹¹ M to 10⁻⁴ M).
-
Incubation: Add the membrane preparation to the tubes and incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: The resulting data will produce a biphasic competition curve if both β1 and β2 receptors are present.[10] The high-affinity binding site corresponds to the β1-adrenoceptor, and the low-affinity site corresponds to the β2-adrenoceptor. The relative proportions of each receptor subtype can be calculated from the curve. A concentration of 100 nM CGP 20712 is often used to differentiate between the two receptor subtypes.[10][11]
Adenylate Cyclase Activity Assay in Isolated Cardiac Myocytes
This protocol outlines a general method to assess the effect of CGP 20712 on agonist-stimulated adenylate cyclase activity in isolated cardiac myocytes.
Objective: To determine the inhibitory effect of CGP 20712 on β-adrenergic agonist-induced cAMP production.
Materials:
-
Isolated cardiac myocytes
-
β-adrenergic agonist (e.g., isoproterenol)
-
This compound
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or radioimmunoassay)
Methodology:
-
Cell Treatment: Pre-incubate isolated cardiac myocytes with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) for a defined period.
-
Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit.
-
Data Analysis: Plot the concentration of cAMP produced against the concentration of CGP 20712 to determine its inhibitory potency (IC₅₀). In experiments with rat ventricular myocytes, concentrations of 10, 100, and 1000 nM CGP 20712 have been used to investigate β2-adrenoceptor-mediated adenylate cyclase activation.[6][12]
Conclusion
This compound is a cornerstone pharmacological tool for the study of β1-adrenergic receptors. Its high potency and selectivity allow for the precise dissection of β1-adrenoceptor signaling pathways and the accurate quantification of receptor populations in various tissues. The experimental protocols and data presented in this guide are intended to provide researchers with the foundational knowledge required to effectively utilize this compound in their investigations into cardiovascular physiology and pharmacology.
References
- 1. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. biotin-11-ctp.com [biotin-11-ctp.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
The Role of CGP 20712 Dihydrochloride in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 dihydrochloride is a cornerstone pharmacological tool in neuroscience research, prized for its high potency and exceptional selectivity as a β1-adrenoceptor antagonist. This technical guide provides an in-depth overview of its mechanism of action, quantitative pharmacology, and critical applications in elucidating the complex roles of the β-adrenergic system in the brain. Detailed experimental protocols for its use in radioligand binding assays are provided, alongside a discussion of its application in in vivo studies. This document serves as a comprehensive resource for researchers employing this compound to investigate neuronal signaling, receptor function, and the development of novel therapeutics targeting the β-adrenergic system.
Introduction: The β-Adrenergic System in Neuroscience
The β-adrenergic system, a critical component of the sympathetic nervous system, plays a pivotal role in a vast array of physiological processes, including cardiovascular function, metabolic regulation, and smooth muscle control. In the central nervous system, β-adrenoceptors are integral to modulating neurotransmission, synaptic plasticity, and higher cognitive functions. There are three main subtypes of β-adrenoceptors: β1, β2, and β3, all of which are G-protein coupled receptors. The β1-adrenoceptor is of particular interest in neuroscience due to its involvement in processes such as learning, memory, and mood regulation. Dysregulation of β1-adrenoceptor signaling has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.
This compound: Mechanism of Action
This compound is a highly potent and selective competitive antagonist of the β1-adrenoceptor.[1][2][3][4] Its primary mechanism of action involves binding to the β1-adrenoceptor with high affinity, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade inhibits the downstream signaling cascade typically initiated by β1-adrenoceptor activation.
The selectivity of this compound for the β1-adrenoceptor over the β2-adrenoceptor is remarkably high, with a reported selectivity of approximately 10,000-fold.[1][2][3][5] This exceptional selectivity makes it an invaluable tool for isolating and studying the specific physiological and pathological roles of the β1-adrenoceptor subtype in complex biological systems, including the brain, where multiple β-adrenoceptor subtypes are co-expressed.
Quantitative Pharmacology
The affinity and selectivity of this compound have been extensively characterized in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its binding properties.
Table 1: Binding Affinity of CGP 20712 for β-Adrenoceptor Subtypes
| Parameter | Receptor Subtype | Value (nM) | Reference |
| IC50 | β1 | 0.7 | [1][2][3][5] |
| Ki | β1 | 0.3 | [6][7][8] |
| KB | β1 | 0.3 | [4] |
Table 2: Selectivity of CGP 20712
| Comparison | Selectivity Factor | Reference |
| β1 vs. β2 | ~10,000-fold | [1][2][3][5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. KB: Equilibrium dissociation constant for an antagonist.
Experimental Protocols
The high selectivity of this compound makes it an ideal tool for differentiating β-adrenoceptor subtypes in vitro and in vivo.
Radioligand Binding Assay for β-Adrenoceptor Quantification
This protocol describes a competitive binding assay using [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenoceptor antagonist, to quantify β1- and β2-adrenoceptor populations in rat brain tissue, a technique for which CGP 20712 is particularly well-suited.[5]
Materials:
-
Rat brain tissue (e.g., neocortex)
-
This compound
-
[3H]dihydroalprenolol ([3H]DHA)
-
Propranolol (for non-specific binding determination)
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
Set up a 96-well plate with the following in a final volume of 250 µL:
-
Total Binding: 50-120 µg of membrane protein, a fixed concentration of [3H]DHA (e.g., 1-5 nM), and Assay Buffer.
-
Non-specific Binding: 50-120 µg of membrane protein, a fixed concentration of [3H]DHA, and a high concentration of propranolol (e.g., 10 µM).
-
Competition: 50-120 µg of membrane protein, a fixed concentration of [3H]DHA, and varying concentrations of this compound (e.g., 10^-12 to 10^-5 M).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold Assay Buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total and competition binding values to obtain specific binding.
-
Plot the specific binding as a percentage of the maximal binding against the log concentration of CGP 20712.
-
The resulting biphasic curve in tissues with mixed β1/β2 populations can be analyzed using non-linear regression to determine the proportion of each receptor subtype and the affinity of CGP 20712 for each site.
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of the brain of a freely moving animal. This compound can be used in conjunction with this technique to investigate the role of β1-adrenoceptors in modulating neurotransmitter release.
General Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest in an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Sample Collection: Small molecules from the extracellular fluid diffuse across the dialysis membrane into the perfusate, which is then collected for analysis.
-
Neurotransmitter Analysis: The collected dialysate is analyzed using techniques such as high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.
Application of this compound:
This compound can be included in the aCSF perfusate to locally block β1-adrenoceptors in the vicinity of the microdialysis probe. By comparing neurotransmitter levels before and after the administration of CGP 20712, researchers can determine the influence of β1-adrenoceptor activity on the release of specific neurotransmitters.
Visualizations of Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: β1-Adrenoceptor signaling pathway and the inhibitory action of CGP 20712.
Caption: Experimental workflow for a radioligand binding assay using CGP 20712.
Conclusion
This compound remains an indispensable tool for neuroscience research. Its high potency and unparalleled selectivity for the β1-adrenoceptor enable precise dissection of the roles of this receptor subtype in the central nervous system. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research employing this valuable pharmacological agent will undoubtedly continue to deepen our understanding of β-adrenergic signaling in both health and disease, paving the way for the development of more targeted and effective therapies for a range of neurological and psychiatric disorders.
References
- 1. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterisation of the beta-adrenoceptor expressed by human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Foundational Research on β1-Adrenoceptor Blockade: A Technical Guide
This guide provides an in-depth overview of the foundational research concerning β1-adrenergic receptor (β1-AR) blockade. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core signaling pathways, experimental methodologies, and quantitative data essential for understanding the mechanism and effects of β1-adrenoceptor antagonists, commonly known as beta-blockers.
Introduction to β1-Adrenoceptors
β-adrenergic receptors are members of the G protein-coupled receptor (GPCR) family, crucial mediators of the sympathetic nervous system's "fight-or-flight" response.[1] They are stimulated by the endogenous catecholamines, epinephrine and norepinephrine.[1] There are three main subtypes of β-adrenoceptors: β1, β2, and β3. β1-adrenergic receptors are predominantly located in the heart and kidneys.[1]
In the heart, stimulation of β1-ARs leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][2][3] In the kidneys, their activation promotes the release of renin, a key enzyme in regulating blood pressure.[1] Given their profound cardiovascular effects, β1-adrenoceptors are a primary target for drugs used to manage conditions like hypertension, arrhythmias, heart failure, and myocardial infarction.[1][4] β1-adrenoceptor antagonists, or beta-blockers, competitively inhibit the binding of catecholamines to these receptors, thereby mitigating the effects of sympathetic stimulation on the heart.[1][2]
Signaling Pathways in β1-Adrenoceptor Blockade
The signaling of β1-adrenoceptors is complex, extending beyond the canonical Gs-protein pathway. Antagonists can modulate these pathways in distinct ways, including inverse agonism and biased signaling.
Canonical Gs-Protein Coupled Pathway
The traditionally understood pathway for β1-AR activation involves coupling to a stimulatory G protein (Gs). Upon agonist binding, the receptor activates Gs, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[2][5][6] The second messenger, cAMP, then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban in cardiomyocytes.[2][3][5] This cascade results in increased intracellular calcium, leading to enhanced cardiac contractility and heart rate.[2][3]
β1-blockers act as competitive antagonists at the receptor, preventing norepinephrine and epinephrine from binding and initiating this cascade.[2] This inhibition of the Gs pathway is the primary mechanism behind their therapeutic effects in reducing myocardial oxygen demand.[1]
Gαi-Protein Coupling
Emerging evidence indicates that β1-adrenoceptors can also couple to inhibitory G proteins (Gi).[6][7] This coupling is considered non-canonical and can occur under specific conditions, such as during sustained agonist stimulation or in certain pathological states like myocardial infarction.[7] Gi protein activation inhibits adenylyl cyclase, thereby reducing cAMP production, and can also activate other signaling molecules like protein kinase C (PKC).[7] This dual coupling to both Gs and Gi adds a layer of complexity to β1-AR signaling, allowing for finer control over cellular responses. Certain β-blockers may preferentially stabilize receptor conformations that favor Gi coupling, contributing to their specific pharmacological profiles.[6]
β-Arrestin-Mediated Signaling (Biased Agonism)
Beyond G protein-dependent pathways, β1-ARs can signal through β-arrestins.[8][9] Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. While this classically leads to receptor desensitization and internalization, β-arrestins can also act as scaffolds for other signaling proteins, initiating G protein-independent pathways, such as the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[6][10][11]
The concept of "biased agonism" or "functional selectivity" describes how certain ligands can stabilize receptor conformations that preferentially activate one signaling pathway over another (e.g., β-arrestin vs. G protein).[8][9][12] Some drugs classified as β-blockers, like carvedilol, act as inverse agonists for the Gs pathway but as partial agonists for β-arrestin-mediated signaling.[8][10] This biased activity is thought to contribute to the unique therapeutic benefits of certain β-blockers in heart failure by activating cardioprotective pathways.[6][10]
Quantitative Data on β1-Adrenoceptor Antagonists
The affinity and selectivity of antagonists for the β1-adrenoceptor are critical determinants of their pharmacological effects. These properties are quantified through various in vitro assays.
Table 1: Binding Affinities (Ki) of Common β-Blockers at Human Adrenoceptors
Binding affinity (Ki) represents the concentration of a drug that occupies 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. Data is typically derived from radioligand competition binding assays.
| Compound | β1-AR pKi (Ki, nM) | β2-AR pKi (Ki, nM) | β3-AR pKi (Ki, nM) | β1/β2 Selectivity Ratio | Reference |
| β1-Selective | |||||
| Bisoprolol | 8.57 (2.69) | 6.74 (182) | 5.31 (4898) | 67.7 | [13] |
| Metoprolol | 7.74 (18.2) | 6.30 (501) | 4.81 (15488) | 27.5 | [13] |
| Atenolol | 6.81 (155) | 5.24 (5754) | < 4.0 (>10000) | 37.1 | [13] |
| Nebivolol | 8.95 (1.12) | 7.37 (42.7) | 5.66 (2188) | 38.1 | [13] |
| Non-Selective | |||||
| Propranolol | 8.52 (3.02) | 8.87 (1.35) | 5.65 (2239) | 0.45 | [13] |
| Carvedilol | 8.78 (1.66) | 8.44 (3.63) | 5.86 (1380) | 2.19 | [13] |
| Nadolol | 8.01 (9.77) | 7.96 (11.0) | 5.48 (3311) | 1.13 | [13] |
| Timolol | 8.24 (5.75) | 9.07 (0.85) | 5.48 (3311) | 0.15 | [13] |
| Pindolol | 8.59 (2.57) | 8.68 (2.09) | 6.13 (741) | 0.81 | [13] |
| Reference Ligands | |||||
| CGP 20712A | 9.12 (0.76) | 6.42 (380) | 5.42 (3802) | 501 | [13] |
| ICI 118551 | 6.38 (417) | 9.11 (0.78) | 6.29 (513) | 0.0018 | [13] |
Note: pKi = -log(Ki). Selectivity ratio calculated as (Ki at β2-AR) / (Ki at β1-AR). A ratio > 1 indicates β1-selectivity.
Table 2: Functional Antagonism (pA2 / pKB) and Inverse Agonism of β-Blockers
Functional assays measure the ability of an antagonist to inhibit the response to an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve. Inverse agonism refers to the ability of a ligand to reduce the basal (constitutive) activity of a receptor.
| Compound | Agonist Blockade (pKB) vs. Isoprenaline | Agonist Blockade (pKB) vs. CGP12177 | Difference (Inverse Agonism Indication) | Reference |
| Metoprolol | 8.4 | 6.1 | 2.3 | [14] |
| Atenolol | 7.3 | 5.2 | 2.1 | [14] |
| Bisoprolol | 8.9 | 6.8 | 2.1 | [14] |
| Propranolol | 9.0 | 6.9 | 2.1 | [14] |
| Carvedilol | 9.2 | 8.1 | 1.1 | [14] |
| Pindolol | 9.2 | 7.9 | 1.3 | [14] |
Note: A larger difference between the pKB values against a full agonist (isoprenaline) and a partial agonist (CGP12177) can indicate a higher degree of inverse agonism.[14][15]
Key Experimental Protocols
The characterization of β1-adrenoceptor blockade relies on a suite of established in vitro assays.
Radioligand Binding Assay
This is the gold standard for determining the affinity (Kd or Ki) and density (Bmax) of receptors.[16][17] The assay involves incubating a biological sample (e.g., cell membranes expressing the receptor) with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).[16][18]
Methodology:
-
Membrane Preparation: Cells or tissues expressing β1-AR are homogenized and centrifuged to isolate a membrane fraction containing the receptors.[16][19]
-
Incubation: Membranes are incubated with a fixed concentration of a radioligand and varying concentrations of a competing, unlabeled antagonist.
-
Separation: Receptor-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.[17][19]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are fitted to a one-site or two-site competition model to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[19]
cAMP Accumulation Assay
This functional assay measures the downstream consequence of Gs protein activation. It is used to determine the potency (EC50 or IC50) of agonists and antagonists in modulating cAMP production.
Methodology:
-
Cell Culture: Whole cells expressing β1-AR are cultured in plates.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Incubation: Cells are incubated with an agonist (e.g., isoproterenol) in the presence of varying concentrations of the antagonist.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Quantification: The amount of cAMP in the lysate is measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Concentration-response curves are generated to determine the antagonist's IC50 or pA2 value.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between the β1-AR and β-arrestin, providing a direct measure of this signaling branch. It is essential for identifying biased ligands.[20][21]
Methodology:
-
Assay System: Engineered cell lines are used that express the β1-AR and β-arrestin fused to complementary fragments of a reporter enzyme (e.g., luciferase in NanoBiT/NanoLuc assays or β-galactosidase in PathHunter assays) or fluorescent proteins for BRET/FRET.[20][22][23]
-
Cell Plating: The engineered cells are plated in microtiter plates.
-
Ligand Addition: Cells are stimulated with varying concentrations of the test ligand.
-
Signal Detection: If the ligand promotes the interaction between the receptor and β-arrestin, the reporter fragments are brought into proximity, generating a luminescent or fluorescent signal. This signal is read over time using a plate reader.[20][21]
-
Data Analysis: Dose-response curves are plotted to determine the potency (EC50) and efficacy (Emax) of the ligand for β-arrestin recruitment.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK pathway, a common downstream event in both G protein and β-arrestin signaling.[11][24]
Methodology:
-
Cell Culture and Starvation: Cells expressing β1-AR are cultured and then serum-starved to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Cells are treated with the test ligand for a specific time period (typically 5-10 minutes).
-
Cell Lysis: The stimulation is stopped by placing the plate on ice and adding lysis buffer.
-
Detection: The lysate is analyzed to quantify the amount of phosphorylated ERK1/2 (p-ERK) relative to the total amount of ERK1/2. Common detection methods include:
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and plotted against ligand concentration to determine potency and efficacy.
Conclusion
The foundational research on β1-adrenoceptor blockade has evolved from a simple model of competitive antagonism to a nuanced understanding of complex signaling networks. The canonical Gs-cAMP pathway remains the cornerstone of the therapeutic action of beta-blockers. However, the discoveries of Gi coupling and β-arrestin-mediated biased signaling have opened new avenues for drug development, aiming to create ligands with more selective signaling profiles to enhance therapeutic efficacy and reduce side effects. A robust toolkit of in vitro experiments, from classic radioligand binding to sophisticated real-time arrestin recruitment assays, allows for the detailed characterization of these compounds, driving the rational design of the next generation of cardiovascular therapeutics.
References
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. youtube.com [youtube.com]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Status of β1-Adrenoceptor Signal Transduction System in Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. csu-fullerton.primo.exlibrisgroup.com [csu-fullerton.primo.exlibrisgroup.com]
- 10. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biased Agonism at β-Adrenoceptor Subtypes: A Drug Development Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. biorxiv.org [biorxiv.org]
- 21. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 22. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 23. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of CGP 20712 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of CGP 20712 dihydrochloride, a highly potent and selective β1-adrenoceptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the cardiovascular effects of this compound.
Introduction
CGP 20712 is a valuable research tool for investigating the role of the β1-adrenergic receptor in various physiological and pathological processes.[1][2] Its high selectivity for the β1-adrenoceptor over the β2-adrenoceptor makes it particularly useful for dissecting the specific contributions of β1-adrenergic signaling in complex in vivo systems.[3] This document outlines protocols for in vivo studies in both rodent (rat) and canine models, reflecting common preclinical research paradigms.
Mechanism of Action
CGP 20712 acts as a competitive antagonist at the β1-adrenergic receptor.[1][2] These receptors are predominantly found in the heart and are coupled to Gs alpha subunit G-proteins.[4] Activation of β1-adrenoceptors by endogenous catecholamines like norepinephrine and epinephrine leads to a signaling cascade that ultimately increases heart rate (chronotropy) and contractility (inotropy). By blocking this interaction, this compound can effectively attenuate the effects of sympathetic stimulation on the heart.
Signaling Pathway of the β1-Adrenergic Receptor
The binding of an agonist (e.g., norepinephrine) to the β1-adrenergic receptor initiates a cascade of intracellular events. This process begins with the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban, leading to increased intracellular calcium and enhanced cardiac contractility and heart rate.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from available literature.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species/Tissue | Reference |
| Ki | 0.3 nmol/L | - | [1][2] |
| Selectivity | ~10,000-fold for β1 over β2 | - | [3] |
Table 2: In Vivo Dosage and Administration in Rats
| Dosage | Administration Route | Vehicle | Study Details | Reference |
| 5 mg/kg | Not Specified | Not Specified | Pretreatment in 8-day-old rats. | [3] |
Table 3: Proposed Starting Dosages for In Vivo Studies in Dogs (Based on other β1-selective blockers)
| Drug | Dosage | Administration Route | Study Details | Reference |
| Atenolol | 0.7 mg/kg | Not Specified | Healthy dogs, produced a significant decrease in heart rate. | [7] |
| Metoprolol | 0.6 mg/kg | Intravenous | Myocardial infarction dog model. | [8] |
| Esmolol | 100-500 µg/kg bolus | Intravenous | Supraventricular tachycardia in dogs. | [9] |
| Esmolol | 330 µg/kg bolus | Intravenous | Tachycardia in dogs. | [10] |
Note: These dosages for other beta-blockers are provided as a reference for designing initial dose-finding studies for this compound in dogs. The optimal dosage will need to be determined empirically.
Experimental Protocols
In Vivo Study in Conscious Rats
This protocol is based on a study investigating the cardiovascular effects of a compound in conscious, freely moving rats.
Materials:
-
This compound
-
Vehicle: Sterile saline
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Surgical instruments for catheter implantation
-
Infusion pumps
-
Data acquisition system for monitoring cardiovascular parameters (e.g., blood pressure, heart rate)
Experimental Workflow:
Procedure:
-
Surgical Preparation: Anesthetize rats and surgically implant catheters into a femoral artery (for blood pressure measurement) and a femoral vein (for drug administration). Externalize the catheters at the back of the neck.
-
Recovery: Allow the animals to recover from surgery for at least 3-5 days. Ensure they have free access to food and water.
-
Drug Preparation: On the day of the experiment, dissolve this compound in sterile saline to the desired concentration.
-
Experimental Setup: Place the conscious, unrestrained rat in a recording chamber and connect the arterial catheter to a pressure transducer for continuous monitoring of blood pressure and heart rate. Connect the venous catheter to an infusion pump.
-
Baseline Recording: Allow the animal to acclimate to the chamber for at least 30 minutes, then record stable baseline cardiovascular parameters for a defined period (e.g., 15-30 minutes).
-
Drug Administration: Administer a bolus intravenous injection of the vehicle or this compound, potentially followed by a continuous infusion.
-
Data Acquisition: Continuously record cardiovascular parameters for the duration of the study.
-
Data Analysis: Analyze the changes in mean arterial pressure and heart rate from the baseline period. Compare the responses in the drug-treated group to the vehicle-treated control group.
Proposed Protocol for In Vivo Study in a Canine Model of Heart Failure
This protocol is a proposed starting point for evaluating this compound in a larger animal model and should be optimized based on preliminary dose-finding studies.
Materials:
-
This compound
-
Vehicle: Sterile saline
-
Beagle dogs (or other suitable breed)
-
Surgical equipment for instrumentation in a heart failure model (e.g., pacemaker implantation for tachycardia-induced heart failure)
-
Hemodynamic monitoring equipment (e.g., pressure catheters, echocardiography)
-
Infusion pumps
Experimental Workflow:
Procedure:
-
Heart Failure Model Induction: Surgically implant a pacemaker in healthy dogs and induce heart failure through chronic rapid ventricular pacing. This is a well-established model that mimics many features of human heart failure.
-
Confirmation of Heart Failure: Monitor the dogs regularly using echocardiography to confirm the development of heart failure, characterized by reduced ejection fraction and ventricular dilation.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Acute Experiment: Once heart failure is established, anesthetize the dogs and instrument them for detailed hemodynamic measurements, including left ventricular pressure (for dP/dt max and min), cardiac output, and systemic blood pressure.
-
Baseline Recording: After a stabilization period, record baseline hemodynamic data.
-
Drug Administration: Administer an intravenous bolus or a continuous infusion of either the vehicle or this compound. A starting dose could be extrapolated from studies with other β1-selective blockers, such as metoprolol at 0.6 mg/kg IV.[8]
-
Hemodynamic Monitoring: Continuously monitor all hemodynamic parameters for a set period after drug administration.
-
Data Analysis: Quantify the changes in parameters such as heart rate, blood pressure, cardiac output, and indices of contractility (dP/dt max) and relaxation (dP/dt min). Compare the effects in the this compound-treated group to the vehicle control group.
Safety and Handling
This compound should be handled by trained personnel in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For detailed information on storage and stability, refer to the manufacturer's instructions.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Influence of Beta Blockers on Survival in Dogs with Severe Subaortic Stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of early intravenous low-dose of metoprolol on cardiac sympathetic activities and electrophysiological properties in myocardial infarction heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canine Heart Failure--Current Concepts - WSAVA2007 - VIN [vin.com]
- 10. Use of esmolol for control of tachycardia in 28 dogs and cats (2003-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 20712 Dihydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CGP 20712 dihydrochloride, a highly potent and selective β1-adrenoceptor antagonist, in a variety of cell culture experiments. This document offers comprehensive methodologies for investigating β1-adrenergic signaling pathways and their roles in cellular processes such as proliferation and apoptosis.
Application Notes
Product Information
| Property | Value | Source |
| Chemical Name | 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol dihydrochloride | [1] |
| Molecular Formula | C₂₃H₂₅F₃N₄O₅·2HCl | [1] |
| Molecular Weight | 567.39 g/mol | [1] |
| Purity | ≥96% (HPLC) | |
| Appearance | Solid | [2] |
| Solubility | Soluble in water (to 50 mM) and DMSO (to 10 mM). | [3] |
| Storage | Store the solid compound at +4°C. |
Mechanism of Action
This compound is a potent and highly selective antagonist of the β1-adrenergic receptor (β1-adrenoceptor), with an IC50 of 0.7 nM and a Ki of 0.3 nmol/L.[2][4] It exhibits approximately 10,000-fold selectivity for the β1-adrenoceptor over the β2-adrenoceptor.[1] Its primary mechanism is the competitive binding to β1-adrenoceptors, thereby blocking the downstream signaling effects of endogenous catecholamines like adrenaline and noradrenaline. This selectivity makes it an invaluable tool for differentiating between β1- and β2-adrenoceptor-mediated effects in vitro.[5]
Preparation and Storage of Stock Solutions
Reconstitution:
-
Water: To prepare a 50 mM stock solution, dissolve 28.37 mg of this compound in 1 mL of sterile, deionized water.
-
DMSO: To prepare a 10 mM stock solution, dissolve 5.67 mg of this compound in 1 mL of sterile DMSO.
Storage of Stock Solutions:
For long-term use, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Before use, thaw the frozen aliquots at room temperature and ensure the solution is completely dissolved and mixed before diluting to the final working concentration in cell culture medium.
Quality Control
To ensure the reliability of experimental results, it is crucial to perform quality control checks on this compound.
-
Purity Assessment: The purity of the compound can be verified using High-Performance Liquid Chromatography (HPLC).
-
Functional Validation: The antagonist activity of this compound can be confirmed by its ability to inhibit the effects of a known β1-adrenoceptor agonist, such as isoproterenol or norepinephrine, on downstream signaling pathways like cyclic AMP (cAMP) production.
Experimental Protocols
Investigating β1-Adrenoceptor Signaling: cAMP Assay
This protocol is designed to quantify the effect of β1-adrenoceptor blockade by this compound on intracellular cAMP levels.
a. Principle:
β1-adrenoceptors are Gs-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cAMP. This compound will competitively inhibit this process. The change in cAMP levels can be measured using various commercially available assay kits (e.g., ELISA, HTRF, or fluorescence-based biosensors).
b. Materials:
-
Cells expressing β1-adrenoceptors (e.g., cardiomyocytes, HEK293 cells transfected with the human β1-adrenoceptor)
-
This compound
-
β-adrenergic agonist (e.g., isoproterenol, norepinephrine)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit
-
Cell culture reagents
c. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and response.
-
Pre-treatment with CGP 20712:
-
Prepare a range of concentrations of this compound (e.g., 1 nM to 1 µM) in serum-free cell culture medium containing a PDE inhibitor (e.g., 100 µM IBMX).
-
Remove the culture medium from the cells and add the CGP 20712 solutions.
-
Incubate for 30 minutes at 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare a solution of the β-adrenergic agonist at a concentration that elicits a submaximal response (e.g., EC80) in the same medium.
-
Add the agonist solution to the wells already containing CGP 20712 and incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of CGP 20712.
-
Calculate the IC50 value of CGP 20712 for the inhibition of agonist-stimulated cAMP production.
-
d. Quantitative Data Summary:
| Cell Type | Agonist (Concentration) | CGP 20712 Concentration | Observed Effect on cAMP | Reference |
| Rat Ventricular Myocytes | Isoproterenol (10 nM) | 100 nM | Selective inhibition of β1-AR mediated signaling | [1] |
| HEK293 cells expressing β1-AR | Isoproterenol | 1 µM | Increased local PKA activity | [7] |
e. Visualization:
Assessment of PKA Activity
This protocol measures the activity of Protein Kinase A (PKA), a key downstream effector of the cAMP pathway, following β1-adrenoceptor blockade.
a. Principle:
Activated PKA phosphorylates specific substrate proteins. PKA activity can be assessed by measuring the phosphorylation of a specific PKA substrate (e.g., CREB) via Western blotting or by using commercially available PKA activity assay kits.
b. Protocol:
-
Cell Treatment: Treat cells with this compound and a β-adrenergic agonist as described in the cAMP assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
PKA Activity Assay:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated PKA substrates (e.g., phospho-CREB).
-
PKA Kinase Assay Kit: Use a commercial kit to measure the phosphorylation of a PKA-specific substrate.
-
-
Data Analysis: Quantify the levels of phosphorylated substrate relative to the total amount of the substrate or a loading control.
c. Visualization:
Apoptosis Assay: Annexin V Staining
This protocol details the use of this compound to investigate the role of β1-adrenoceptors in apoptosis.
a. Principle:
Apoptosis, or programmed cell death, involves a series of characteristic cellular changes. One of the earliest is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells by flow cytometry or fluorescence microscopy. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
b. Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with an apoptosis-inducing agent in the presence or absence of various concentrations of this compound for a predetermined time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
c. Quantitative Data Summary:
| Cell Type | Apoptosis Inducer | CGP 20712 Concentration | Observed Effect on Apoptosis | Reference |
| Adult Rat Cardiac Myocytes | β1-AR stimulation | Not specified | Inhibition of apoptosis | [8] |
| Non-Small Cell Lung Cancer (A549, H1299) | Various β-blockers (not CGP 20712) | - | Induction of apoptosis and necrosis |
d. Visualization:
Cell Proliferation Assay: MTT or BrdU Assay
This protocol describes how to assess the effect of β1-adrenoceptor blockade on cell proliferation.
a. Principle:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
-
BrdU Assay: This immunoassay measures DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells and can be detected with a specific antibody.
b. Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
c. Protocol (BrdU Assay):
-
Cell Seeding and Treatment: As in the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-24 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Incubate with an anti-BrdU antibody.
-
Detection: Add a substrate to develop a colorimetric or fluorescent signal.
-
Signal Measurement: Read the absorbance or fluorescence.
d. Quantitative Data Summary:
| Cell Line | Assay Type | CGP 20712 Concentration | Observed Effect on Proliferation | Reference |
| Head and Neck Carcinoma | BrdU & MTT | Not specified for CGP 20712 | BrdU assay is more sensitive |
e. Visualization:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. immunomart.com [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-techne.com [bio-techne.com]
- 8. Characterization of beta-adrenergic receptor sequestration by newly developed whole cell binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Differentiating β1 and β2 Adrenergic Receptor Function with CGP 20712 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 dihydrochloride is a highly potent and selective β1-adrenoceptor antagonist. Its remarkable selectivity for the β1 subtype over the β2 subtype makes it an invaluable pharmacological tool for researchers seeking to dissect the individual contributions of these two closely related receptor subtypes to physiological and pathological processes. With a reported selectivity of up to 10,000-fold for β1 over β2 receptors, CGP 20712 allows for the precise inhibition of β1-mediated signaling pathways, thereby enabling the functional isolation and characterization of β2-adrenoceptor activity.[1][2][3] These application notes provide detailed protocols for the use of CGP 20712 in key in vitro assays to differentiate β1 and β2 receptor function.
Physicochemical Properties and Selectivity
This compound acts as a competitive antagonist at β1-adrenergic receptors. Its high affinity for β1 receptors and significantly lower affinity for β2 receptors are the basis for its utility in distinguishing between the two. The following table summarizes the binding affinities of CGP 20712 for β1 and β2 adrenergic receptors.
| Receptor Subtype | Ligand | Species | Assay Type | Affinity (Ki) | IC50 | Selectivity (β2/β1) | Reference |
| β1-adrenoceptor | CGP 20712 | Rat | Radioligand Binding | 0.3 nM | 0.7 nM | ~10,000-fold | [1][3][4] |
| β2-adrenoceptor | CGP 20712 | Rat | Radioligand Binding | - | ~7,000 nM | ~10,000-fold | [3] |
| β1-adrenoceptor | CGP 20712A | Ferret | Radioligand Binding | 9.4 ± 2.4 nM | - | ~1,700-fold | [5] |
| β2-adrenoceptor | CGP 20712A | Ferret | Radioligand Binding | 16 ± 11 µM | - | ~1,700-fold | [5] |
| β1-adrenoceptor | CGP 20712A | Human | Radioligand Binding | - | - | 501-fold | |
| β2-adrenoceptor | CGP 20712A | Human | Radioligand Binding | - | - | - |
Signaling Pathways of β1 and β2 Adrenergic Receptors
Both β1 and β2 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, primarily couple to the stimulatory G protein, Gs. This initiates a signaling cascade resulting in the activation of adenylyl cyclase, which converts ATP to the second messenger cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a cellular response. The diagram below illustrates this canonical signaling pathway.
Experimental Protocols
Radioligand Binding Assay: Quantifying β1 and β2 Receptor Populations
This protocol describes a competitive binding assay using a non-selective radiolabeled antagonist (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) and CGP 20712 to determine the relative densities of β1 and β2 adrenergic receptors in a given tissue or cell preparation. The high selectivity of CGP 20712 allows for the generation of a biphasic competition curve in tissues expressing both receptor subtypes.[6][7]
a. Workflow for Receptor Subtype Quantification
b. Detailed Protocol
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 at 25°C.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]dihydroalprenolol (DHA) or [125I]cyanopindolol (CYP).
-
Competitor: this compound.
-
Non-specific binding control: Propranolol (10 µM).
-
Membrane preparation from tissue or cells of interest.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate or individual tubes, add the following in a final volume of 250 µL:
-
50 µL of binding buffer or competitor dilutions.
-
50 µL of radioligand at a concentration near its Kd (e.g., 1-2 nM for [3H]DHA).
-
150 µL of membrane suspension (20-50 µg of protein).
-
-
Competition: Prepare serial dilutions of CGP 20712 in binding buffer to cover a wide concentration range (e.g., 10^-12 M to 10^-4 M).
-
Controls:
-
Total binding: No competitor.
-
Non-specific binding: 10 µM propranolol.
-
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters rapidly with ice-cold wash buffer (3 x 4 mL) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of CGP 20712.
-
Analyze the data using a non-linear regression program to fit a one-site or two-site competition model. A biphasic curve indicates the presence of both β1 and β2 receptors.[6] The program will estimate the high-affinity (β1) and low-affinity (β2) binding sites and their relative proportions.
-
Functional Assay: Adenylyl Cyclase Activation and cAMP Accumulation
This protocol measures the functional consequence of β-adrenergic receptor activation – the production of cAMP. By using CGP 20712, one can selectively block the β1 receptor-mediated cAMP production, thereby isolating the contribution of β2 receptors to the overall cAMP response upon stimulation with a non-selective agonist like isoproterenol.
a. Logical Flow for Differentiating Receptor Function
b. Detailed Protocol
Materials:
-
Cell culture medium (e.g., DMEM).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: Isoproterenol.
-
Antagonist: this compound.
-
Lysis Buffer: As recommended by the cAMP assay kit manufacturer.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Cell Culture: Plate cells expressing β-adrenergic receptors in a suitable multi-well plate and grow to confluence.
-
Pre-treatment: Aspirate the culture medium and wash the cells with stimulation buffer. Pre-incubate the cells with either vehicle or CGP 20712 (a concentration sufficient to block β1 receptors, e.g., 100-300 nM) for 15-30 minutes at 37°C.[8]
-
Stimulation: Add the non-selective β-agonist isoproterenol at various concentrations to both vehicle- and CGP 20712-pre-treated cells. Incubate for 10-20 minutes at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the buffer and adding lysis buffer to the cells.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate concentration-response curves for isoproterenol in the absence and presence of CGP 20712.
-
The response in the presence of an effective concentration of CGP 20712 represents the β2-mediated cAMP production.
-
The difference between the total response (isoproterenol alone) and the β2 response (isoproterenol + CGP 20712) represents the β1-mediated cAMP production.
-
Conclusion
This compound is an indispensable tool for the pharmacological dissection of β1- and β2-adrenergic receptor functions. Its high selectivity allows for the confident attribution of specific cellular and physiological responses to either receptor subtype. The protocols outlined above provide a robust framework for utilizing CGP 20712 in both radioligand binding and functional assays to elucidate the distinct roles of β1 and β2 adrenoceptors in various biological systems. Careful experimental design and data analysis, as described, will yield clear and interpretable results, advancing our understanding of adrenergic signaling in health and disease.
References
- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay with CGP 20712 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 dihydrochloride is a highly potent and selective antagonist for the β1-adrenergic receptor, a G-protein coupled receptor predominantly expressed in cardiac tissue.[1][2] Its high affinity and selectivity make it an invaluable tool for characterizing the β1-adrenoceptor and for screening novel drug candidates. This document provides a detailed protocol for a competitive radioligand binding assay using this compound to determine the affinity of test compounds for the human β1-adrenergic receptor.
Radioligand binding assays are a fundamental technique in pharmacology, allowing for the quantification of receptor density (Bmax) and ligand affinity (Kd).[3][4] In a competitive binding assay, a fixed concentration of a radiolabeled ligand is incubated with the receptor source in the presence of varying concentrations of an unlabeled competitor compound.[5][6] The ability of the unlabeled compound to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory constant (Ki), a measure of its binding affinity.[7]
Quantitative Data Summary
The following table summarizes the key binding affinity data for this compound.
| Parameter | Value | Receptor | Species | Reference |
| IC50 | 0.7 nM | β1-adrenoceptor | [8][9] | |
| Ki | 0.3 nM | β1-adrenoceptor | [1][10] | |
| Selectivity | ~10,000-fold over β2-adrenoceptors | β1 vs β2 | [2][8] |
Experimental Protocols
A. Preparation of Cell Membranes Expressing β1-Adrenergic Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the human β1-adrenergic receptor.
Materials:
-
Cultured cells expressing human β1-adrenergic receptors (e.g., CHO or HEK293 cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Homogenizer (Dounce or Potter-Elvehjem)
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension with 20-30 strokes of a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see section B).
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
B. Competitive Radioligand Binding Assay
This protocol details the procedure for a competitive binding assay using [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP) as the radioligand and this compound as a reference compound.
Materials:
-
Prepared cell membranes expressing β1-adrenergic receptors
-
[¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP)
-
This compound
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
Non-specific binding control: Propranolol (10 µM final concentration)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds and this compound in Assay Buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [¹²⁵I]-CYP (at a final concentration equal to its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of Propranolol (10 µM), 50 µL of [¹²⁵I]-CYP, and 100 µL of membrane preparation.
-
Competition: 50 µL of test compound or this compound at various concentrations, 50 µL of [¹²⁵I]-CYP, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [¹²⁵I]-CYP against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate the Ki value of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Signaling Pathway and Experimental Workflow Diagrams
β1-Adrenergic Receptor Signaling Pathway
Caption: Canonical signaling pathway of the β1-adrenergic receptor.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.jp [genscript.jp]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. ChemiSCREEN™ beta2 Adrenergic Receptor Membrane Preparation [discoverx.com]
Application of CGP 20712 Dihydrochloride in Cardiac Myocyte Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 dihydrochloride is a highly potent and selective β1-adrenoceptor antagonist. Its remarkable selectivity for the β1-adrenoceptor over the β2-adrenoceptor makes it an invaluable tool in cardiac myocyte research. This document provides detailed application notes and protocols for the use of this compound in studying the distinct roles of β-adrenoceptor subtypes in cardiac physiology and pathophysiology.
Mechanism of Action
This compound is a competitive antagonist of the β1-adrenergic receptor.[1] In cardiac myocytes, β1-adrenoceptor stimulation by catecholamines like norepinephrine leads to the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3] This increase in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately increase heart rate (chronotropy), contractility (inotropy), and the rate of relaxation (lusitropy).[2][3][4] this compound selectively binds to and blocks the β1-adrenoceptor, thereby preventing this signaling cascade and allowing researchers to isolate and study the effects mediated by other adrenoceptor subtypes, primarily the β2-adrenoceptor.[5][6][7]
Data Presentation: Quantitative Profile of CGP 20712
The following table summarizes the key quantitative data for CGP 20712, providing a quick reference for its potency and selectivity.
| Parameter | Value | Species/System | Reference |
| IC50 (β1-adrenoceptor) | 0.7 nM | Rat Neocortical Membranes | [5][6][7][8][9] |
| IC50 (β2-adrenoceptor) | 6700 nM | Rat Neocortical Membranes | [9] |
| Ki (β1-adrenoceptor) | 0.3 nmol/L | Not Specified | [1][10] |
| Selectivity (β1 vs. β2) | ~10,000-fold | Rat Neocortical Membranes | [5][6][7][8] |
| Selectivity (β1 vs. β2) | 501-fold | Human Receptors in CHO cells | [11][12] |
| Selectivity (β1 vs. β3) | 4169-fold | Human Receptors in CHO cells | [11][12] |
Mandatory Visualizations
Signaling Pathway of β1-Adrenoceptor Antagonism by CGP 20712
Experimental Workflow: Investigating β2-Adrenoceptor Effects in Cardiac Myocytes
Experimental Protocols
Protocol 1: Isolation of Adult Rat Ventricular Myocytes
This protocol is a prerequisite for many in vitro studies on cardiac myocytes. The following is a summarized, typical procedure.[13][14][15][16][17]
Materials:
-
Adult Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Langendorff perfusion system
-
Perfusion buffer (e.g., Krebs-Henseleit buffer)
-
Calcium-free perfusion buffer
-
Enzyme solution (e.g., collagenase type 2, protease type XIV)
-
Stop buffer (perfusion buffer with added calcium)
-
Cell culture medium (e.g., Medium 199)
Procedure:
-
Anesthetize the rat and administer heparin.
-
Excise the heart and immediately place it in ice-cold perfusion buffer.
-
Mount the aorta onto the Langendorff apparatus cannula and begin retrograde perfusion with oxygenated perfusion buffer to clear the blood.
-
Switch to calcium-free perfusion buffer for approximately 5 minutes until the heart ceases to beat.
-
Perfuse with the enzyme solution for 6-7 minutes to digest the extracellular matrix.
-
Remove the heart from the cannula, and gently tease the ventricular tissue apart in the stop buffer.
-
Filter the cell suspension to remove large tissue debris.
-
Allow the myocytes to settle by gravity or gentle centrifugation.
-
Gradually reintroduce calcium to the myocytes by resuspending the pellet in buffers with increasing calcium concentrations.
-
The resulting rod-shaped, calcium-tolerant myocytes are ready for experimental use.
Protocol 2: Investigating β-Adrenergic Receptor Subtype Effects on Myocyte Contractility
This protocol details how to use CGP 20712 to differentiate between β1- and β2-adrenoceptor-mediated effects on cardiac myocyte contraction.
Materials:
-
Isolated adult ventricular myocytes
-
This compound stock solution (e.g., in water or DMSO)
-
β-adrenergic agonist (e.g., Isoprenaline, Norepinephrine)
-
β2-selective antagonist (e.g., ICI 118,551) for control experiments
-
Contractility measurement system (e.g., video-based edge detection)
Procedure:
-
Plate the isolated myocytes on laminin-coated coverslips and allow them to attach.
-
To specifically block β1-adrenoceptors, pre-incubate a group of myocytes with CGP 20712 (e.g., 100-300 nM) for a sufficient time to ensure receptor binding. A concentration of 300 nM is approximately 1,000 times the K_B for β1-adrenoceptors and should ensure complete blockade.[18]
-
As a control, have a group of myocytes without any antagonist and another group pre-incubated with a β2-selective antagonist.
-
Stimulate the myocytes with a β-adrenergic agonist (e.g., a dose-response curve of Isoprenaline).
-
Record myocyte shortening (contractility) using a suitable measurement system.
-
The contractile response observed in the presence of CGP 20712 can be attributed to the stimulation of β2-adrenoceptors.[19] By comparing this to the response in the absence of antagonists and in the presence of a β2-antagonist, the relative contributions of each receptor subtype can be determined.
Protocol 3: Studying the Role of β-Adrenoceptor Subtypes in Myocyte Apoptosis
This protocol outlines the use of CGP 20712 to investigate the involvement of β1- and β2-adrenoceptors in programmed cell death of cardiac myocytes.
Materials:
-
Isolated adult ventricular myocytes
-
This compound
-
β-adrenergic agonist (e.g., Isoprenaline)
-
Apoptosis-inducing agent (for positive control)
-
Apoptosis detection kit (e.g., TUNEL assay, caspase activity assay)
Procedure:
-
Culture the isolated cardiac myocytes for an appropriate duration.
-
Treat the myocytes with the β-adrenergic agonist for 24 hours to induce an apoptotic response.
-
In parallel, treat a group of myocytes with the β-adrenergic agonist in the presence of CGP 20712. This will determine if the apoptotic effect is mediated by β1-adrenoceptors.[9][20]
-
Include a control group treated with a β2-selective antagonist to assess the role of β2-adrenoceptors.
-
After the treatment period, fix the cells and perform an apoptosis assay according to the manufacturer's instructions.
-
Quantify the number of apoptotic cells in each treatment group. A reduction in apoptosis in the presence of CGP 20712 would indicate that β1-adrenoceptor stimulation is pro-apoptotic.[20]
Solubility and Storage
This compound is soluble in water up to 50 mM.[7][21] Stock solutions should be prepared, aliquoted, and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[5][6]
Conclusion
This compound is an indispensable pharmacological tool for dissecting the complex roles of β-adrenergic receptor subtypes in cardiac myocyte function. Its high selectivity allows for the precise investigation of β1-adrenoceptor-mediated signaling in processes such as contractility and apoptosis, providing valuable insights for basic research and the development of novel cardiovascular therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE ROLE OF β-ADRENERGIC RECEPTORS IN HEART FAILURE: DIFFERENTIAL REGULATION OF CARDIOTOXICITY AND CARDIOPROTECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-adrenoceptor antagonists and blood flow to the jeopardized myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 8. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]
- 16. Preparation of Adult Rat Ventricular Myocytes for FRET Imaging Experiments [protocols.io]
- 17. Isolation and Cultivation of Adult Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Beta 1- and beta 2-adrenoceptors in sheep cardiac ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Opposing effects of beta(1)- and beta(2)-adrenergic receptors on cardiac myocyte apoptosis : role of a pertussis toxin-sensitive G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Preparation of CGP 20712 Dihydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 dihydrochloride is a highly potent and selective antagonist of the β1-adrenergic receptor (β1-adrenoceptor), with an IC50 of 0.7 nM.[1] It displays approximately 10,000-fold selectivity for the β1-adrenoceptor over the β2-adrenoceptor. This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of β1-adrenergic signaling. This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 567.39 g/mol | [2][3] |
| Formula | C₂₃H₂₅F₃N₄O₅·2HCl | [2][3] |
| Purity | ≥96% | [2][3] |
| Solubility in Water | Up to 50 mM | [2][3] |
| Solubility in DMSO | 28 mg/mL (approx. 49.35 mM) | [4] |
| Storage of Solid | +4°C | [2][3] |
| Storage of Stock Solution | -20°C for 1 month; -80°C for up to 6 months | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, for DMSO)
-
Calibrated pipettes and sterile tips
Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in water.
-
Calculate the required mass:
-
Molecular Weight (MW) = 567.39 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * V * MW = 0.01 mol/L * 0.001 L * 567.39 g/mol = 0.00567 g = 5.67 mg
-
-
Weigh the compound: Carefully weigh out 5.67 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolve the compound: Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube containing the powder.
-
Ensure complete dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Preparation of a 20 mM DMSO Stock Solution
This protocol describes the preparation of 1 mL of a 20 mM stock solution of this compound in DMSO.
-
Calculate the required mass:
-
Molecular Weight (MW) = 567.39 g/mol
-
Desired Concentration (C) = 20 mM = 0.02 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * V * MW = 0.02 mol/L * 0.001 L * 567.39 g/mol = 0.01134 g = 11.34 mg
-
-
Weigh the compound: Accurately weigh 11.34 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve the compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Ensure complete dissolution: Tightly cap the tube and vortex. If necessary, use an ultrasonic bath and gentle warming to aid dissolution.[4] Ensure the solution is clear and homogenous.
-
Storage: Dispense the stock solution into single-use aliquots. Store at -20°C for up to one month or at -80°C for up to six months.[4]
Signaling Pathway
This compound exerts its effects by competitively binding to β1-adrenergic receptors, thereby blocking the downstream signaling cascades initiated by endogenous catecholamines like norepinephrine and epinephrine.[1] The β1-adrenergic receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[4] Activation of this pathway leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate and contractility.[4][6]
Caption: Inhibition of the β1-adrenergic signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using a this compound stock solution in a cell-based assay.
Caption: General workflow for preparing and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. What are β1-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for CGP 20712 Dihydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of CGP 20712 dihydrochloride, a potent and highly selective β1-adrenoceptor antagonist, and detail its administration in animal models for cardiovascular research. The information is intended to guide researchers in designing and executing robust in vivo experiments.
Application Notes
This compound is a valuable pharmacological tool for investigating the role of the β1-adrenoceptor in various physiological and pathological processes. Its high selectivity makes it particularly useful for dissecting the specific contributions of β1-adrenoceptor signaling from those of β2 and β3-adrenoceptors.
Mechanism of Action: CGP 20712 acts as a competitive antagonist at the β1-adrenergic receptor, thereby blocking the effects of endogenous catecholamines such as adrenaline and noradrenaline. This antagonism primarily leads to a reduction in heart rate and myocardial contractility.
Key Research Applications:
-
Cardiovascular Studies: Investigating the role of β1-adrenoceptors in regulating heart rate, blood pressure, and cardiac function in normal and disease models (e.g., hypertension, heart failure).
-
Neuroscience Research: Elucidating the function of central β1-adrenoceptors in neuronal signaling and behavior.
-
Receptor Binding Assays: Used as a selective ligand to quantify the density and affinity of β1- and β2-adrenoceptors in various tissues.[1]
Pharmacological Properties:
| Property | Value | Reference |
| Ki for β1-adrenoceptor | 0.3 nmol/L | MedChemExpress |
| IC50 | 0.7 nM | [2] |
| Selectivity | ~10,000-fold selective for β1 over β2-adrenoceptors | [2] |
Experimental Protocols
In Vivo Cardiovascular Assessment in Conscious Rats
This protocol describes the intravenous administration of this compound to conscious, freely moving rats to assess its effects on heart rate and blood pressure. This methodology is adapted from studies investigating the cardiovascular responses to β-adrenoceptor antagonists.[3]
Materials:
-
This compound
-
Vehicle solution: 5% propylene glycol, 2% Tween 80 in sterile saline[3]
-
Infusion pump
-
Catheters for intravenous administration
-
System for monitoring blood pressure and heart rate (e.g., telemetry or tail-cuff method)
-
Male Sprague-Dawley rats
Procedure:
-
Animal Preparation:
-
Surgically implant catheters into the jugular vein for intravenous drug administration, allowing for recovery before the experiment.
-
Acclimatize rats to the experimental setup to minimize stress-induced cardiovascular changes.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in the vehicle solution. The concentration should be calculated based on the desired dosage and infusion rate.
-
-
Administration:
-
Data Collection:
-
Continuously monitor and record heart rate and mean arterial pressure (MAP) throughout the 90-minute infusion period.
-
Expected Outcomes:
Administration of CGP 20712A is expected to cause a significant decrease in heart rate compared to the vehicle-treated control group. A modest decrease in mean arterial pressure may also be observed.
Quantitative Data Summary:
The following table summarizes the expected cardiovascular responses in conscious rats following the administration of CGP 20712A as per the described protocol.
| Time (minutes) | Change in Heart Rate (bpm) from Baseline (CGP 20712A) | Change in Mean Arterial Pressure (mmHg) from Baseline (CGP 20712A) |
| 0 | 0 | 0 |
| 15 | ~ -50 | ~ -5 |
| 30 | ~ -60 | ~ -7 |
| 45 | ~ -65 | ~ -8 |
| 60 | ~ -70 | ~ -10 |
| 75 | ~ -70 | ~ -10 |
| 90 | ~ -70 | ~ -10 |
Note: These are approximate values based on graphical data from the cited literature and may vary depending on experimental conditions.[3]
Visualizations
Caption: Signaling pathway of β1-adrenoceptor activation and its blockade by CGP 20712.
Caption: Experimental workflow for in vivo cardiovascular assessment of CGP 20712.
References
Quantifying β-Adrenoceptor Subtypes with CGP 20712 A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of β-adrenoceptor subtypes using the highly selective β1-adrenoceptor antagonist, CGP 20712 A. The following sections offer comprehensive methodologies for radioligand binding and functional assays, data presentation in tabular format for easy comparison, and visualizations of key pathways and workflows.
Introduction to CGP 20712 A
CGP 20712 A is a potent and highly selective antagonist for the β1-adrenoceptor, exhibiting approximately 10,000-fold selectivity over the β2-adrenoceptor.[1] This remarkable selectivity makes it an invaluable pharmacological tool for differentiating and quantifying the relative proportions of β1 and β2-adrenoceptor subtypes in various tissues and cell lines.[2] The primary application of CGP 20712 A is in competition radioligand binding assays, where it is used to displace a non-selective radiolabeled ligand from β1-adrenoceptors, allowing for the determination of the density of each subtype.
Data Presentation: Quantitative Analysis
The following tables summarize the binding affinities of CGP 20712 A and the typical distribution of β-adrenoceptor subtypes in various tissues as determined by assays utilizing this antagonist.
Table 1: Binding Affinity of CGP 20712 A for β-Adrenoceptor Subtypes
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | Selectivity (β2/β1) | Reference |
| IC50 | 0.7 nM | ~7,000 nM | ~10,000-fold | [1] |
| Ki | 0.3 nM | - | - | [3][4] |
Table 2: Relative Proportions of β-Adrenoceptor Subtypes in Different Tissues
| Tissue | Species | β1 (%) | β2 (%) | Reference |
| Left Ventricle | Human | 86 ± 1 | 14 ± 1 | [5] |
| Right Atrium | Human | 74 ± 6 | 26 ± 6 | [5] |
| Ventricular Membranes | Rat | 73 | 27 | [6] |
| Isolated Ventricular Myocytes | Rat | 90 | 10 | [6] |
| Neocortex | Rat | 60 | 40 | [2] |
Signaling Pathways
β-adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like adrenaline and noradrenaline. Upon agonist binding, they primarily couple to Gs proteins, activating adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
The following are detailed protocols for quantifying β-adrenoceptor subtypes using CGP 20712 A in radioligand competition binding assays and functional cAMP assays.
Protocol 1: Radioligand Competition Binding Assay
This protocol describes the determination of β1 and β2-adrenoceptor proportions in a sample (e.g., tissue homogenate or cell membrane preparation) using a non-selective radioligand and CGP 20712 A as a β1-selective competitor.
Materials:
-
Biological Sample: Tissue homogenate or cell membrane preparation.
-
Radioligand: Non-selective β-adrenoceptor antagonist, e.g., [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol ([125I]ICYP).
-
Competitor: CGP 20712 A.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist, e.g., propranolol (10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[7]
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane suspension (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of CGP 20712 A in assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM propranolol), and membrane suspension.
-
Competition Binding: Serial dilutions of CGP 20712 A, radioligand, and membrane suspension.
-
-
-
Incubation:
-
Incubate the reactions at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of CGP 20712 A.
-
The resulting curve will be biphasic if both β1 and β2-adrenoceptors are present.
-
Fit the data to a two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the percentage of high-affinity (β1) and low-affinity (β2) binding sites, as well as the Ki values for CGP 20712 A at each site.[8][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Human cardiac beta-adrenergic receptors: subtype heterogeneity delineated by direct radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of beta-adrenoceptor subtype on rat isolated ventricular myocytes by use of highly selective beta-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 9. graphpad.com [graphpad.com]
- 10. graphpad.com [graphpad.com]
Application Notes & Protocols: Experimental Design for Studying β1-Adrenoceptor Antagonism
Audience: Researchers, scientists, and drug development professionals.
Introduction
The β1-adrenoceptor (β1-AR) is a G-protein coupled receptor (GPCR) predominantly found in the heart, kidneys, and adipose tissue.[1] It plays a crucial role in the sympathetic nervous system's regulation of cardiovascular function.[1] Upon activation by endogenous catecholamines like norepinephrine and epinephrine, the β1-AR triggers a signaling cascade that increases heart rate, contractility, and renin release from the kidneys.[1] Consequently, antagonists of the β1-AR, commonly known as beta-blockers, are a cornerstone in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[2][3]
This document provides a detailed guide for the experimental design and execution of studies aimed at characterizing β1-adrenoceptor antagonists. It covers essential in vitro assays, from initial binding characterization to functional and downstream signaling pathway analysis, and briefly touches upon in vivo models.
β1-Adrenoceptor Signaling Pathways
The β1-AR primarily couples to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1] However, β1-AR signaling is more complex, involving additional pathways that can be Gs-dependent or independent. These include the activation of the Ras/Raf/MEK/ERK signaling cascade, which is involved in cell growth and differentiation.[4] Understanding these pathways is crucial for a comprehensive characterization of an antagonist's effects.
The canonical and a key non-canonical signaling pathway are illustrated below.
Caption: β1-Adrenoceptor signaling pathways.
General Experimental Workflow
The characterization of a novel β1-adrenoceptor antagonist typically follows a tiered approach, starting with binding assays to determine affinity and selectivity, followed by functional assays to assess potency and efficacy, and finally, evaluation of downstream signaling effects.
Caption: Workflow for β1-adrenoceptor antagonist characterization.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of a test compound for the β1-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human β1-adrenoceptor.[2][5]
-
Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).[6][7]
-
Test Compound: Unlabeled antagonist to be tested.
-
Non-specific Binding Control: A high concentration of a known non-selective β-blocker (e.g., 1 µM Propranolol).[8]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter, scintillation fluid.[9]
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .[8][9]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 150 µL membrane suspension + 50 µL assay buffer + 50 µL radioligand.[9]
-
Non-specific Binding (NSB): 150 µL membrane suspension + 50 µL non-specific control (Propranolol) + 50 µL radioligand.[8]
-
Competition Binding: 150 µL membrane suspension + 50 µL of test compound (at various concentrations) + 50 µL radioligand.[9] The radioligand is typically used at a concentration close to its Kd value.
-
-
Incubation: Incubate the plate for 60-120 minutes at 30-37°C with gentle agitation.[6][9]
-
Harvesting: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[9]
-
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.[9]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Protocol 2: cAMP Functional Assay (Antagonist Mode)
This assay measures the ability of an antagonist to inhibit agonist-induced production of cAMP.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human β1-adrenoceptor.[10]
-
Agonist: Isoproterenol or Norepinephrine.
-
Test Compound: Antagonist to be tested.
-
Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[11]
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.[10][11][12]
-
Equipment: 96- or 384-well plates, plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed the cells in 96- or 384-well plates and grow to near confluence (typically 24-48 hours).[9]
-
Pre-incubation with Antagonist: Remove the culture medium and add the test compound at various concentrations in stimulation buffer. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration, which gives 80% of the maximal response) to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data to the response produced by the agonist alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression. The IC50 is the concentration of the antagonist that causes a 50% inhibition of the agonist's effect.
-
Protocol 3: ERK1/2 Phosphorylation Assay
This assay assesses the antagonist's effect on the Gs-independent signaling pathway by measuring the phosphorylation of ERK1/2 (p42/p44 MAPK).[13]
Materials:
-
Cells: CHO or HEK293 cells expressing the β1-adrenoceptor.
-
Agonist: Isoproterenol.
-
Test Compound: Antagonist to be tested.
-
Serum-free Medium: To reduce basal ERK phosphorylation.[14]
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-ERK1/2 (p-ERK) and total-ERK1/2. HRP-conjugated secondary antibody.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Equipment: SDS-PAGE equipment, Western blot transfer system, imaging system. Alternatively, a plate-based assay kit (e.g., HTRF, AlphaScreen) can be used.[13][15]
Procedure (Western Blot Method):
-
Cell Culture and Serum Starvation: Plate cells and grow to ~80% confluence. Before the experiment, serum-starve the cells for 4-12 hours to reduce basal p-ERK levels.[14]
-
Antagonist and Agonist Treatment: Pre-incubate cells with various concentrations of the antagonist for 30 minutes. Then, stimulate with a fixed concentration of agonist for 5-10 minutes at 37°C (the optimal time should be determined in a time-course experiment).[15][16]
-
Cell Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing for Total ERK: Strip the membrane and re-probe with an anti-total-ERK antibody to serve as a loading control.[14]
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total-ERK signal for each sample.
-
Plot the normalized p-ERK levels against the antagonist concentration to determine its inhibitory effect.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different compounds.
Table 1: Binding Affinities (Ki) of Common β-Blockers for Human β-Adrenoceptor Subtypes
| Compound | β1 Ki (nM) | β2 Ki (nM) | β3 Ki (nM) | β1/β2 Selectivity Ratio | Reference |
| Bisoprolol | 10.0 | 140 | >1000 | 14 | [2] |
| Metoprolol | 25.1 | 44.7 | >1000 | 1.8 | [2] |
| Atenolol | 79.4 | 1122 | >1000 | 14 | [2] |
| Carvedilol | 0.89 | 0.22 | 112 | 0.25 | [2] |
| Propranolol | 2.51 | 0.96 | 100 | 0.38 | [2] |
| Nebivolol | 0.83 | 2.63 | 1148 | 3.2 | [2] |
| CGP 20712A | 0.32 | 160 | 1318 | 501 | [2] |
Note: Selectivity Ratio = Ki (β2) / Ki (β1). A higher ratio indicates greater β1 selectivity.
Table 2: Functional Potencies of β1-Adrenoceptor Antagonists in cAMP Assays
| Compound | Cell Type | Agonist Used | Antagonist pA2 / pIC50 | Reference |
| Metoprolol | CHO-β1 | Isoprenaline | 7.6 | [3] |
| Atenolol | CHO-β1 | Isoprenaline | 6.8 | [17] |
| Bisoprolol | CHO-β1 | Isoprenaline | 8.0 | [17] |
| Carvedilol | Rat Ventricular Myocytes | Isoproterenol | ~9.0 (pKi) | [18] |
| Propranolol | CHO-β1 | Isoprenaline | 8.8 | [17] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve. pIC50 is the negative logarithm of the IC50 value.
In Vivo Models
While in vitro assays provide crucial data on a compound's molecular pharmacology, in vivo studies are necessary to understand its physiological effects. Common animal models for studying β1-AR antagonism include:
-
Rodent Models (Rats, Mice): Used to assess the effects of antagonists on heart rate, blood pressure, and cardiac function in response to sympathomimetic agents like isoproterenol.[6][19] These models are also used to study cardiac hypertrophy and heart failure.[6]
-
Canine Models: Historically used to study cardiac electrophysiology and hemodynamics.[5]
-
Human Studies: Clinical trials are the final step, evaluating the therapeutic efficacy and safety in patients. In research settings, physiological responses to exercise or isoprenaline infusion are used to assess the degree of β1-blockade in humans.[20][21]
These models help to establish the pharmacokinetic and pharmacodynamic (PK/PD) relationship of the antagonist and its overall therapeutic potential.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the beneficial effects of beta-adrenoceptor antagonists in congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. pnas.org [pnas.org]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Beta 1-selective adrenoceptor antagonists: examples of the 2-[4-[3-(substituted amino)-2-hydroxypropoxy]phenyl]imidazole class. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo studies on the function of cardiac beta-adrenoceptors in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Application Notes and Protocols for CGP 20712 Dihydrochloride in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 dihydrochloride is a highly potent and selective β1-adrenoceptor antagonist. Its high affinity for the β1-adrenoceptor and approximately 10,000-fold selectivity over the β2-adrenoceptor make it an invaluable pharmacological tool for the characterization of adrenoceptor subtypes in various tissues.[1][2] These application notes provide detailed protocols for the use of this compound in isolated organ bath experiments, a fundamental technique in pharmacology for studying the effects of drugs on tissue contractility.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental outcomes.
| Property | Value |
| Molecular Weight | 567.39 g/mol |
| Formula | C₂₃H₂₅F₃N₄O₅·2HCl |
| Appearance | White to off-white solid |
| Solubility | Soluble to 50 mM in water |
| Storage | Store at +4°C |
Stock Solution Preparation:
To prepare a 10 mM stock solution, dissolve 5.67 mg of this compound in 1 mL of deionized water. For lower concentrations, serial dilutions can be made. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Mechanism of Action
CGP 20712 is a competitive antagonist at the β1-adrenoceptor. It binds to the receptor, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline, thereby inhibiting the downstream signaling cascade.[3] The primary signaling pathway of the β1-adrenoceptor is depicted below.
Experimental Protocols
The following are detailed protocols for the use of this compound in isolated organ bath experiments.
General Isolated Organ Bath Workflow
The general workflow for an isolated organ bath experiment involving a competitive antagonist is illustrated below.
Protocol 1: Determination of the pA₂ Value of CGP 20712 in Isolated Rat Atria
This protocol describes the determination of the pA₂ value, a measure of the potency of a competitive antagonist, using Schild analysis.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Isoprenaline hydrochloride (agonist)
-
This compound
-
Isolated organ bath system with force transducer
Procedure:
-
Tissue Preparation: Euthanize the rat by a humane method and excise the heart. Isolate the right atria and mount it in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen.
-
Equilibration: Allow the atria to equilibrate for 60 minutes under a resting tension of 1 g, washing the tissue with fresh Krebs-Henseleit solution every 15 minutes.
-
Control Concentration-Response Curve: Generate a cumulative concentration-response curve for the positive chronotropic effect of isoprenaline (10⁻⁹ M to 10⁻⁵ M).
-
Washout: Wash the atria repeatedly with fresh Krebs-Henseleit solution for at least 30 minutes to ensure complete removal of the agonist.
-
Antagonist Incubation: Add a known concentration of CGP 20712 (e.g., 1 nM) to the organ bath and incubate for 30 minutes.
-
Second Concentration-Response Curve: In the presence of CGP 20712, repeat the cumulative concentration-response curve for isoprenaline.
-
Repeat: Repeat steps 4-6 with at least two other concentrations of CGP 20712 (e.g., 3 nM and 10 nM).
-
Data Analysis:
-
Calculate the dose ratio (DR) for each concentration of CGP 20712. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Plot log(DR-1) against the negative logarithm of the molar concentration of CGP 20712.
-
The x-intercept of the resulting Schild plot is the pA₂ value.
-
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species/Tissue | Reference |
| IC₅₀ | 0.7 nM | - | [2] |
| Kᵢ | 0.3 nM | - | [3] |
| Selectivity | ~10,000-fold for β₁ over β₂ | - | [1][2] |
Table 2: pA₂ Values from Isolated Organ Bath Experiments
| Agonist | Tissue | pA₂/pKB Value | Schild Plot Slope | Reference |
| Isoprenaline | Rat Left Atria | 8.55 (pKB) | 0.76 ± 0.08 | [1] |
Safety Information
This compound is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[4]
Troubleshooting
-
No response to agonist: Check the viability of the tissue, the concentration and integrity of the agonist stock solution, and the proper functioning of the organ bath equipment.
-
High variability between experiments: Ensure consistent tissue preparation, equilibration times, and drug addition techniques. Prepare fresh solutions for each experiment.
-
Schild plot slope not equal to 1: This may indicate that the antagonism is not competitive or that there are other factors influencing the drug-receptor interaction.
Conclusion
This compound is a powerful tool for the pharmacological investigation of β1-adrenoceptors in isolated tissues. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Adherence to these guidelines will facilitate the generation of accurate and reproducible data, contributing to a deeper understanding of adrenergic pharmacology.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. neuron.mefst.hr [neuron.mefst.hr]
- 3. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CGP 20712 dihydrochloride solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP 20712 dihydrochloride. It addresses common solubility issues and offers solutions for successful experimental outcomes.
Troubleshooting Guide: Resolving Solubility Issues
Problem: this compound is not dissolving properly.
This guide provides a step-by-step process to troubleshoot and resolve common solubility challenges encountered with this compound.
troubleshooting unexpected results in CGP 20712 dihydrochloride experiments
Welcome to the technical support center for CGP 20712 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results in experiments involving this highly selective β1-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective β1-adrenoceptor antagonist. Its primary mechanism of action is to competitively bind to β1-adrenergic receptors, thereby blocking the downstream signaling pathways typically activated by endogenous catecholamines like adrenaline and noradrenaline.[1] This selectivity makes it a valuable tool for isolating and studying the physiological and pathological roles of β1-adrenoceptors.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in water (up to 50 mM) and DMSO (up to 28 mg/mL with sonication and warming). For long-term storage, it is recommended to store the solid compound at 4°C, protected from light and moisture. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or -80°C for up to six months.[2]
Q3: The molecular weight of my this compound seems to vary between batches. Why is this and how should I prepare my stock solutions?
The molecular weight of this compound can vary between batches due to the degree of hydration. It is crucial to always use the batch-specific molecular weight provided on the vial label or the Certificate of Analysis when calculating the amount of solvent needed to prepare stock solutions of a specific concentration.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected antagonism of β-adrenergic responses.
Possible Causes:
-
Incorrect Stock Solution Concentration: As mentioned in the FAQs, the hydration of this compound can vary. Using a generic molecular weight instead of the batch-specific one can lead to inaccurate stock solution concentrations.
-
Degradation of the Compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound, reducing its effective concentration.
-
Presence of β2- or β3-Adrenoceptor-Mediated Effects: If the biological system under study expresses multiple β-adrenoceptor subtypes, high concentrations of the agonist used may be activating β2- or β3-adrenoceptors, which are significantly less sensitive to CGP 20712.
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Always prepare fresh stock solutions using the batch-specific molecular weight.
-
Ensure Proper Storage: Aliquot stock solutions and store them at the recommended temperatures to minimize degradation.
-
Perform Agonist Dose-Response Curves: In the presence of a fixed concentration of CGP 20712, a biphasic agonist dose-response curve may indicate the involvement of other β-adrenoceptor subtypes.[3]
-
Use a Non-Selective β-Blocker as a Control: Compare the results with a non-selective β-blocker, like propranolol, to confirm that the observed response is indeed β-adrenoceptor-mediated.
Issue 2: Unexpected or off-target effects at high concentrations.
Possible Causes:
-
Loss of Selectivity: At high concentrations, the high selectivity of CGP 20712 for β1-adrenoceptors over β2- and β3-adrenoceptors diminishes.
-
Interaction with Other Receptors or Ion Channels: Off-target screening has shown that at a concentration of 10 µM, CGP 20712A can inhibit other receptors and ion channels to some extent.[3]
Troubleshooting Steps:
-
Determine the Optimal Concentration Range: Conduct a dose-response experiment to find the lowest effective concentration of CGP 20712 that produces the desired β1-adrenoceptor blockade without causing off-target effects.
-
Consult Off-Target Screening Data: Be aware of potential off-target interactions at higher concentrations. For instance, one study showed that at 10 µM, CGP 20712A caused significant inhibition of several other receptors.
-
Employ a Structurally Different β1-Selective Antagonist: To confirm that the observed effect is due to β1-adrenoceptor blockade and not an off-target effect of CGP 20712, use another β1-selective antagonist with a different chemical structure (e.g., betaxolol or bisoprolol) as a control.
Issue 3: Difficulty in dissolving the compound or precipitation in experimental media.
Possible Causes:
-
Incorrect Solvent: While soluble in water and DMSO, the dihydrochloride salt may have different solubility characteristics in complex cell culture media or physiological buffers.
-
pH of the Medium: The pH of the experimental buffer can influence the solubility of the compound.
-
Use of Aged DMSO: Hygroscopic DMSO that has absorbed water can have a significant negative impact on the solubility of the product.[2]
Troubleshooting Steps:
-
Prepare High-Concentration Stock in Recommended Solvent: Prepare a concentrated stock solution in water or fresh, high-quality DMSO.
-
Use Ultrasonic and Warming for DMSO: When preparing DMSO stock solutions, ultrasonic and warming may be necessary to achieve complete dissolution.[2]
-
Dilute Stock Solution in Final Medium: Add the concentrated stock solution to the final experimental medium with vigorous vortexing or mixing. Avoid adding the solid compound directly to the complex medium.
-
Check for Precipitate: Before each experiment, visually inspect the final solution for any signs of precipitation.
Data Presentation
Table 1: Selectivity Profile of CGP 20712
This table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of CGP 20712 for human β-adrenergic receptor subtypes.
| Receptor Subtype | Ki (nM) | IC50 (nM) | Selectivity (fold) vs. β1 |
| β1 | ~0.3[1][2] | ~0.7[2][4] | - |
| β2 | - | ~3500 | ~5000-10,000 |
| β3 | - | - | ~4169[4][5] |
Note: Values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
General Protocol for a Cardiomyocyte Contractility Assay
This protocol provides a general workflow for assessing the effect of CGP 20712 on cardiomyocyte contractility in response to a β-adrenergic agonist.
-
Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from adult rats using a Langendorff perfusion system with enzymatic digestion.[6][7]
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated dishes and allow them to recover.
-
Baseline Measurement: Measure the baseline contractility (e.g., shortening amplitude and velocity) of the cardiomyocytes.
-
Pre-incubation with CGP 20712: Pre-incubate the cells with the desired concentration of this compound for a sufficient period to ensure receptor binding equilibrium.
-
Agonist Stimulation: Add a β-adrenergic agonist (e.g., isoproterenol) and record the contractile response.
-
Data Analysis: Compare the agonist-induced contractile response in the presence and absence of CGP 20712 to determine the extent of β1-adrenoceptor blockade.
Mandatory Visualizations
Caption: β1-Adrenergic Receptor Signaling and CGP 20712 Inhibition.
Caption: Troubleshooting Workflow for CGP 20712 Experiments.
References
- 1. CGP 20712A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CGP 20712 Dihydrochloride Concentration for Selective β1-Adrenergic Blockade
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CGP 20712 dihydrochloride. Our aim is to help you achieve optimal and selective blockade of the β1-adrenergic receptor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the β1-adrenergic receptor (β1-AR).[1] It acts by competitively binding to β1-ARs, thereby preventing the binding of endogenous catecholamines like epinephrine and norepinephrine and blocking their downstream effects.[1]
Q2: How selective is CGP 20712 for β1-ARs over β2-ARs?
CGP 20712 exhibits a very high degree of selectivity for β1-ARs. It has been reported to have an approximately 10,000-fold higher affinity for β1-ARs compared to β2-ARs.[2] This high selectivity makes it an invaluable tool for isolating and studying the specific functions of β1-ARs.
Q3: What is a typical concentration range for achieving selective β1-AR blockade?
For most in vitro cell-based assays, a concentration range of 10 nM to 300 nM is commonly used to achieve selective β1-AR blockade without significantly affecting β2-ARs.[2][3] However, the optimal concentration can vary depending on the cell type, receptor expression levels, and the specific experimental conditions. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific system.
Q4: How can I confirm the selectivity of CGP 20712 in my experimental setup?
The selectivity of CGP 20712 can be confirmed using a competition binding assay with a non-selective radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) in a cell or tissue preparation that expresses both β1 and β2 receptors. A biphasic competition curve is indicative of the presence of two receptor subtypes with different affinities for CGP 20712. The first phase of the curve represents the high-affinity binding to β1-ARs, while the second phase represents the low-affinity binding to β2-ARs.
Q5: What are the best practices for preparing and storing this compound solutions?
This compound is soluble in water. For stock solutions, it is recommended to dissolve the compound in high-purity water. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. For short-term storage (up to one month), -20°C is suitable, while for long-term storage (up to six months), -80°C is recommended.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak β1-AR blockade observed. | 1. Incorrect concentration: The concentration of CGP 20712 may be too low for the specific cell type or tissue due to low receptor density or other factors. 2. Compound degradation: Improper storage or handling of the CGP 20712 stock solution may have led to its degradation. 3. Low receptor expression: The cells or tissue may have very low levels of β1-AR expression. | 1. Perform a concentration-response experiment: Titrate CGP 20712 over a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal blocking concentration. 2. Prepare fresh stock solutions: Use a new vial of CGP 20712 and prepare fresh stock solutions following the recommended storage guidelines. 3. Verify receptor expression: Confirm the presence of β1-ARs in your experimental system using techniques like Western blotting, qPCR, or radioligand binding with a β1-selective radioligand. |
| Non-selective blockade of β2-ARs observed. | 1. Concentration too high: The concentration of CGP 20712 used may be encroaching on the lower affinity binding site of the β2-AR. 2. High receptor density: Very high expression levels of β2-ARs compared to β1-ARs in the experimental system. | 1. Lower the concentration: Reduce the concentration of CGP 20712 to a range where it is highly selective for β1-ARs (typically ≤ 300 nM). Refer to your concentration-response curve. 2. Characterize receptor population: Determine the relative expression levels of β1 and β2 receptors in your system to better interpret your results. A competition binding assay can help quantify the receptor subtypes. |
| Inconsistent or variable results between experiments. | 1. Inconsistent solution preparation: Variations in the preparation of CGP 20712 solutions. 2. Cell culture variability: Differences in cell passage number, density, or health can affect receptor expression and signaling. 3. Experimental conditions: Minor variations in incubation times, temperatures, or buffer compositions. | 1. Standardize solution preparation: Use a consistent protocol for preparing and storing CGP 20712 solutions. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure consistent plating densities and growth conditions. 3. Standardize experimental protocols: Ensure all experimental parameters are kept consistent between experiments. |
| Biphasic curve not observed in competition binding assay when expecting both β1 and β2 receptors. | 1. One receptor subtype dominates: The expression of one receptor subtype may be significantly higher than the other, masking the biphasic nature of the curve. 2. Insufficient concentration range: The range of CGP 20712 concentrations used may not be wide enough to displace the radioligand from the lower affinity site. | 1. Use a different tissue/cell line: If possible, use a system known to express comparable levels of both β1 and β2 receptors. 2. Extend the concentration range: Use a wider range of CGP 20712 concentrations, up to 10 µM or higher, to ensure displacement from the β2-ARs. |
Quantitative Data
Table 1: Binding Affinity and Potency of CGP 20712
| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference |
| IC₅₀ | β1-AR | Rat | Neocortical membranes | 0.7 nM | [2] |
| IC₅₀ | β2-AR | Rat | Neocortical membranes | ~7,000 nM | MedChemExpress |
| Kᵢ | β1-AR | Human | CHO cells | 0.3 nM | [1] |
| Selectivity | β1 vs β2 | Human | CHO cells | ~501-fold | [4] |
| Selectivity | β1 vs β2 | Rat | Sinoatrial node | ~1,000-fold | [3] |
Experimental Protocols
Competition Radioligand Binding Assay to Determine β1-AR Selectivity
This protocol is designed to assess the affinity of CGP 20712 for β1 and β2-adrenergic receptors in a membrane preparation.
Materials:
-
Cell or tissue membranes expressing both β1 and β2-ARs
-
Non-selective β-adrenergic radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-cyanopindolol)
-
This compound
-
Non-selective antagonist for non-specific binding determination (e.g., propranolol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and prepare membranes by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of non-selective antagonist (e.g., 10 µM propranolol, for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of the radioligand at a concentration close to its K_d value.
-
100 µL of the membrane preparation (e.g., 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a percentage of the control (no competitor) against the log concentration of CGP 20712. Fit the data to a two-site competition model to determine the IC₅₀ values for the high-affinity (β1-AR) and low-affinity (β2-AR) binding sites.
Functional Assay: cAMP Accumulation
This protocol measures the ability of CGP 20712 to block agonist-induced cyclic AMP (cAMP) production, a key downstream signaling event of β-adrenergic receptor activation.
Materials:
-
Cells expressing β1-ARs (and preferably also β2-ARs for selectivity assessment)
-
This compound
-
β-adrenergic agonist (e.g., isoproterenol)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C. Include a vehicle control.
-
Agonist Stimulation: Add a fixed concentration of the β-adrenergic agonist (e.g., the EC₈₀ concentration of isoproterenol) to the wells. Also include a basal control (no agonist). Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of CGP 20712. Determine the IC₅₀ value for the inhibition of the agonist-induced cAMP response. To assess selectivity, this can be repeated with a β2-selective agonist in cells expressing both receptor subtypes.
Visualizations
Figure 1. Simplified signaling pathway of the β1-adrenergic receptor and the inhibitory action of CGP 20712.
Figure 2. Simplified signaling pathways of the β2-adrenergic receptor, highlighting its dual coupling to Gs and Gi proteins.
Figure 3. A high-level workflow for performing a competition binding assay to determine the selectivity of CGP 20712.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of CGP 20712 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CGP 20712 dihydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly selective antagonist for the β1-adrenergic receptor (β1-adrenoceptor).[1][2] Its primary mechanism of action is competitively binding to β1-receptors, thereby blocking the effects of catecholamines like adrenaline and noradrenaline.[2]
Q2: What are the known off-target effects of this compound?
The primary "off-target" effects of CGP 20712 are interactions with other subtypes of the β-adrenoceptor family, namely β2 and β3 receptors. However, it displays a very high degree of selectivity for β1 over these subtypes.[1] At high concentrations, some studies suggest it may also interact with α1-adrenoceptors.
Q3: How selective is CGP 20712 for the β1-adrenoceptor?
CGP 20712 is renowned for its high selectivity for the β1-adrenoceptor. Different studies have reported varying selectivity ratios, but all indicate a strong preference for β1. For instance, it has been shown to be approximately 501-fold more selective for β1 over β2-adrenoceptors and 4169-fold over β3-adrenoceptors. Another source indicates a selectivity of around 10,000-fold for β1 over β2-adrenoceptors.[1]
Q4: At what concentrations are off-target effects on β2- and β3-adrenoceptors likely to be observed?
Given the high selectivity, off-target effects on β2- and β3-adrenoceptors are generally observed at concentrations of CGP 20712 that are several orders of magnitude higher than its affinity for the β1-adrenoceptor. For example, in rat sinoatrial node preparations, a concentration of 300 nmol/L (1,000 times its KB for β1-receptors) was used to unmask β2-adrenoceptor-mediated effects.[3]
Q5: Are there any known off-target effects on non-adrenergic receptors?
Publicly available broad-panel off-target screening data for CGP 20712 is limited. However, one study has suggested that at high concentrations, CGP 20712A can exhibit antagonist properties at α1-adrenoceptors. This interaction was observed to be responsible for the relaxation of phenylephrine-constricted rat aorta.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in functional assays.
-
Question: I am using CGP 20712 to block β1-adrenoceptor signaling, but my results are variable. What could be the cause?
-
Answer:
-
Concentration: Ensure you are using a concentration of CGP 20712 that is appropriate for selectively blocking β1-adrenoceptors without engaging off-targets. Refer to the binding affinity data below; concentrations significantly above the Ki for β1 may lead to off-target effects.
-
Receptor Subtype Expression: The expression levels of β1, β2, and β3-adrenoceptors in your experimental system (cell line or tissue) can influence the observed effect. A high expression of β2-adrenoceptors might require a more careful titration of CGP 20712 to maintain selectivity.
-
Compound Stability: Ensure the stability of your this compound solution. Prepare fresh solutions and store them appropriately as recommended by the supplier.
-
Experimental Conditions: Factors such as pH, temperature, and incubation time can affect ligand binding and cellular responses. Ensure these are consistent across experiments.
-
Issue 2: High background or non-specific binding in radioligand binding assays.
-
Question: I am performing a radioligand binding assay with [3H]dihydroalprenolol ([3H]DHA) and seeing high non-specific binding when using CGP 20712 to define β1-receptors. How can I resolve this?
-
Answer:
-
Optimize CGP 20712 Concentration: A plateau in the competition curve is expected at concentrations that saturate β1-adrenoceptors but have not yet started to significantly compete for β2-adrenoceptor binding (around 100 nM has been used effectively).[4] Using a concentration that is too high will lead to displacement from β2-adrenoceptors, which can be misinterpreted as non-specific binding.
-
Choice of Radioligand: [3H]DHA is a non-selective β-adrenoceptor antagonist. Ensure its concentration is appropriate (typically at or below its Kd) to minimize non-specific binding.
-
Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Filter Pre-treatment: Pre-soaking your filters (e.g., GF/C) with a solution like polyethyleneimine (PEI) can reduce the non-specific binding of the radioligand to the filter itself.
-
Issue 3: Difficulty in distinguishing between β1 and β2-adrenoceptor populations.
-
Question: I am trying to quantify the relative proportions of β1 and β2-adrenoceptors in my tissue homogenate using CGP 20712 in a competition binding assay, but the biphasic curve is not distinct. What can I do?
-
Answer:
-
Sufficient Concentration Range: Ensure your concentration range for CGP 20712 is wide enough to cover both the high-affinity (β1) and low-affinity (β2) binding sites. This may require extending the concentrations to the micromolar range.
-
Data Analysis: Use a non-linear regression analysis program that can fit a two-site competition model. This will allow you to deconvolve the high and low-affinity binding components and estimate the proportion of each receptor subtype.
-
Complementary Antagonists: Consider using a selective β2-adrenoceptor antagonist, such as ICI 118,551, in a parallel experiment to confirm the identity and proportion of the β2-adrenoceptor population.
-
Data Presentation
Table 1: Binding Affinity and Selectivity of CGP 20712
| Target | Species | Assay Type | Ligand | Ki (nmol/L) | IC50 (nmol/L) | Fold Selectivity (β1 vs. other) |
| β1-adrenoceptor | Human | Whole Cell Binding | CGP 20712A | - | - | - |
| Rat | Membrane Binding | CGP 20712A | 0.3 | - | - | |
| Human | - | CGP 20712A | - | 0.7 | - | |
| β2-adrenoceptor | Human | Whole Cell Binding | CGP 20712A | - | - | 501x |
| Rat | Membrane Binding | CGP 20712A | - | ~3000 | ~10,000x | |
| β3-adrenoceptor | Human | Whole Cell Binding | CGP 20712A | - | - | 4169x |
| α1-adrenoceptor | Rat | Membrane Binding | CGP 20712A | High µM range | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
1. Radioligand Competition Binding Assay for β1/β2-Adrenoceptor Quantification in Rat Brain Membranes
-
Objective: To determine the relative densities of β1 and β2-adrenoceptors in a tissue sample.
-
Materials:
-
Rat neocortical and cerebellar membranes
-
[3H]dihydroalprenolol ([3H]DHA)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters (GF/C)
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare membrane homogenates from rat neocortex (expresses both β1 and β2) and cerebellum (predominantly β2).
-
In a 96-well plate, add a fixed concentration of [3H]DHA (e.g., 1-2 nM).
-
Add increasing concentrations of CGP 20712 (e.g., 10^-11 to 10^-5 M).
-
To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., 1 µM propranolol) to a set of wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Analyze the data using non-linear regression to fit a one-site or two-site competition model.
-
2. Whole-Cell Binding Assay in CHO Cells Stably Expressing Human β-Adrenoceptor Subtypes
-
Objective: To determine the affinity and selectivity of CGP 20712 for human β1, β2, and β3-adrenoceptors.
-
Materials:
-
CHO cell lines stably expressing human β1, β2, or β3-adrenoceptors
-
[3H]-CGP 12177 (a non-selective hydrophilic β-adrenoceptor antagonist)
-
This compound
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Culture the specific CHO cell lines to near confluence in appropriate multi-well plates.
-
On the day of the experiment, wash the cells with PBS.
-
Prepare assay solutions containing a fixed concentration of [3H]-CGP 12177 and varying concentrations of unlabeled CGP 20712.
-
For each cell line, incubate the cells with the assay solutions for a defined period to allow binding to reach equilibrium.
-
Define non-specific binding using a high concentration of a suitable non-selective antagonist.
-
Terminate the incubation by aspirating the assay solution and rapidly washing the cells with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells (e.g., with NaOH or a lysis buffer) and transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity.
-
Perform data analysis to determine the IC50 values and subsequently calculate the Ki values for CGP 20712 at each receptor subtype.
-
Visualizations
Caption: Canonical β1-Adrenergic Receptor Signaling Pathway and Site of CGP 20712 Action.
Caption: Troubleshooting Workflow for Experiments Involving CGP 20712.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biphasic Concentration-Response Curves with CGP 20712 A
This technical support guide is designed for researchers, scientists, and drug development professionals encountering biphasic concentration-response curves in experiments utilizing CGP 20712 A. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to aid in the interpretation of your data.
Frequently Asked Questions (FAQs)
Q1: What is CGP 20712 A and what is its primary mechanism of action?
CGP 20712 A is a highly selective β1-adrenoceptor antagonist with a high affinity for the β1 receptor (IC50 of 0.7 nM and Ki of 0.3 nmol/L).[1][2][3] Its primary mechanism of action is the competitive blockade of β1-adrenoceptors, thereby inhibiting the effects of catecholamines like adrenaline and noradrenaline at these sites.[2][3] It exhibits a very high degree of selectivity, with an approximately 10,000-fold lower affinity for β2-adrenoceptors.[1][4] This selectivity makes it a valuable tool for distinguishing between β1- and β2-adrenoceptor-mediated effects.[4][5][6]
Q2: I've observed a biphasic concentration-response curve when using CGP 20712 A in my experiments. What is the most likely cause?
A biphasic, or two-phase, concentration-response curve in the presence of CGP 20712 A typically indicates the presence of a mixed population of β-adrenoceptor subtypes (β1 and β2) in your experimental system.[4][7][8] Due to its high selectivity, at lower concentrations, CGP 20712 A will primarily block the high-affinity β1-adrenoceptors. As the concentration of an agonist (like adrenaline) is increased, the β1-mediated response is inhibited, but the agonist can still activate the lower-affinity β2-adrenoceptors, creating a second phase of the response curve.[7][9] This phenomenon is often described as CGP 20712 A "unmasking" the β2-adrenoceptor response.[7][9]
Q3: How can I confirm that the biphasic curve is due to mixed β1/β2 adrenoceptor populations?
To confirm that the second phase of your curve is mediated by β2-adrenoceptors, you can perform the same experiment in the presence of a selective β2-adrenoceptor antagonist, such as ICI 118,551.[7][9] The addition of a β2-blocker should eliminate the second, lower-affinity component of the biphasic curve, leaving only the β1-mediated response (which would be blocked by CGP 20712 A).
Q4: Can a biphasic curve be observed in radioligand binding assays with CGP 20712 A?
Yes, biphasic competition binding curves are a classic observation when using CGP 20712 A in tissues or cell preparations containing both β1 and β2 adrenoceptors.[4][5][8] In a competition binding assay with a non-selective radioligand (like [3H]dihydroalprenolol), increasing concentrations of CGP 20712 A will first displace the radioligand from the high-affinity β1-adrenoceptors, creating the first phase of the curve. A much higher concentration of CGP 20712 A is required to displace the radioligand from the low-affinity β2-adrenoceptors, resulting in the second phase of the curve.[4][5]
Q5: Are there other potential reasons for observing biphasic dose-response curves?
While mixed receptor populations are a common cause, other factors can lead to biphasic or non-monotonic dose-response curves. These can include:
-
Receptor up- or down-regulation: Very low doses of a substance can sometimes increase the number of receptors, while higher doses can lead to their decrease.[10]
-
Activation of different signaling pathways: A ligand might activate one signaling pathway at low concentrations and a different, opposing pathway at higher concentrations.[10]
-
Hormesis: This is a phenomenon where a substance has the opposite effect at low doses compared to high doses.[11][12][13]
-
Off-target effects: At very high concentrations, a compound may start to interact with other unintended targets, leading to a complex response.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Biphasic Curve | Your experimental system may contain a mixed population of β1 and β2 adrenoceptors that you were not aware of. | 1. Confirm the presence of both receptor subtypes using selective antagonists (e.g., CGP 20712 A for β1, ICI 118,551 for β2) in your assay. 2. Perform RT-PCR or Western blotting to confirm the expression of both ADRB1 and ADRB2 genes/proteins. |
| Monophasic Curve in a System Expected to be Mixed | The concentration range of your agonist or antagonist may not be wide enough to reveal the second phase of the curve. The expression level of one receptor subtype might be too low to detect a functional response. | 1. Extend the concentration range of your agonist and CGP 20712 A. 2. Use a more sensitive assay, such as a radioligand binding assay, to determine the relative proportions of the receptor subtypes. |
| Difficulty Fitting a Biphasic Curve | The two phases of the curve may not be well-separated, or the data may be noisy. | 1. Ensure you have a sufficient number of data points across a wide range of concentrations, especially around the inflection points of both phases. 2. Use a non-linear regression software package that can fit a two-site or biphasic model to your data (e.g., GraphPad Prism).[14] |
| Results are Not Reproducible | Variability in cell culture conditions, tissue preparation, or reagent stability can affect receptor expression and function. | 1. Standardize your cell culture or tissue preparation protocols. 2. Ensure the stability and correct storage of CGP 20712 A and other pharmacological agents. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of CGP 20712 A in distinguishing β-adrenoceptor subtypes.
Table 1: Affinity and Selectivity of CGP 20712 A
| Parameter | β1-adrenoceptor | β2-adrenoceptor | β3-adrenoceptor | Selectivity (β1 vs. β2) | Reference |
| IC50 | 0.7 nM | - | - | ~10,000-fold | [1][4] |
| Ki | 0.3 nmol/L | - | - | - | [2][3] |
| pKD | 9.5 ± 0.9 | 4.5 ± 0.4 | - | - | [8] |
| Affinity Ratio | - | - | - | 501-fold | [15][16] |
| Affinity Ratio | - | - | - | 4169-fold (vs. β3) | [15][16] |
Table 2: Example of Receptor Population Analysis using CGP 20712 A
| Tissue | Method | β1-adrenoceptor Population (%) | β2-adrenoceptor Population (%) | Reference |
| Rat Neocortex | [3H]DHA Binding | High | Low (plateau at 60% displacement) | [4] |
| Sheep Ventricular Myocardium | [3H]-dihydroalprenolol Binding | ~70 | ~30 | [8] |
Experimental Protocols
Key Experiment 1: Radioligand Competition Binding Assay to Determine β1/β2 Receptor Population
This protocol is adapted from methodologies described in the literature for quantifying β-adrenoceptor subtypes using a selective antagonist.[17][18][19]
Objective: To determine the relative densities of β1- and β2-adrenoceptors in a given tissue or cell membrane preparation using a non-selective radioligand and CGP 20712 A as a selective competitor.
Materials:
-
Tissue homogenate or cell membrane preparation
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-selective β-adrenoceptor radioligand (e.g., [3H]dihydroalprenolol or 125I-cyanopindolol)
-
CGP 20712 A stock solution
-
Non-selective antagonist for non-specific binding determination (e.g., propranolol)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter or gamma counter
Procedure:
-
Membrane Preparation: Prepare cell or tissue membranes by homogenization in a cold lysis buffer followed by differential centrifugation to pellet the membranes. Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate for each condition:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Competition Binding: Membrane preparation, radioligand, and increasing concentrations of CGP 20712 A (e.g., from 10^-12 M to 10^-4 M).
-
-
Incubation: Incubate the plates at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I) and count the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a percentage of the binding in the absence of the competitor against the logarithm of the CGP 20712 A concentration.
-
Fit the data to a two-site competition model using non-linear regression software. The software will provide the IC50 values for the high-affinity (β1) and low-affinity (β2) sites, as well as the relative percentage of each site.
-
Key Experiment 2: Functional Assay to Unmask β2-Adrenoceptor Activity
This protocol is based on functional studies where CGP 20712 A is used to isolate a β2-adrenoceptor-mediated response.[7][9]
Objective: To demonstrate the presence of a functional β2-adrenoceptor-mediated response in a tissue that also expresses β1-adrenoceptors.
Materials:
-
Isolated tissue preparation (e.g., rat right atria) in an organ bath with appropriate physiological saline solution, gassed with 95% O2 / 5% CO2.
-
Isoproterenol or adrenaline (agonist) stock solution.
-
CGP 20712 A stock solution.
-
Data acquisition system to measure the functional response (e.g., heart rate, muscle contraction).
Procedure:
-
Tissue Preparation and Equilibration: Mount the tissue in the organ bath and allow it to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (e.g., adrenaline) to establish the baseline response mediated by both β1 and β2 receptors.
-
β1-Adrenoceptor Blockade: Wash out the agonist and allow the tissue to return to baseline. Pre-incubate the tissue with a concentration of CGP 20712 A sufficient to block all β1-adrenoceptors (e.g., 300 nM) for a defined period.
-
Repeat Agonist Response: In the continued presence of CGP 20712 A, generate a second cumulative concentration-response curve for the same agonist.
-
Data Analysis:
-
Plot the response (e.g., increase in heart rate) against the logarithm of the agonist concentration for both curves (with and without CGP 20712 A).
-
The curve in the presence of CGP 20712 A will represent the β2-adrenoceptor-mediated response. A rightward shift and a potential change in the maximal response will be observed compared to the control curve. The biphasic nature of the initial response will be resolved into a monophasic β2 response.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways for β1 and β2 adrenoceptors.
Caption: β1-Adrenergic Receptor Signaling Pathway and site of CGP 20712 A action.
Caption: β2-Adrenergic Receptor Signaling Pathways, showing dual Gs/Gi coupling.
Experimental Workflow Diagram
Caption: Logical workflow for interpreting a biphasic curve observed with CGP 20712 A.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beta 1- and beta 2-adrenoceptors in sheep cardiac ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GraphPad Prism 10 Curve Fitting Guide - Equation: Biphasic dose-response [graphpad.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. researchgate.net [researchgate.net]
avoiding experimental artifacts with CGP 20712 dihydrochloride
Welcome to the technical support center for CGP 20712 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this potent and highly selective β1-adrenoceptor antagonist effectively while avoiding common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective competitive antagonist of the β1-adrenergic receptor.[1][2] Its primary mechanism involves binding to the β1-adrenoceptor, thereby blocking the binding of endogenous catecholamines like epinephrine and norepinephrine and inhibiting their downstream signaling pathways.[1][2]
Q2: How selective is CGP 20712 for the β1-adrenoceptor over other adrenergic receptor subtypes?
A2: CGP 20712 exhibits exceptional selectivity for the β1-adrenoceptor. It has been reported to be approximately 10,000-fold more selective for β1 over β2-adrenoceptors.[3] This high selectivity makes it a valuable tool for dissecting the specific roles of the β1-adrenergic system in various physiological and pathological processes.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month or at -80°C for up to six months.[4] Once in solution, it is advisable to make aliquots to avoid repeated freeze-thaw cycles.[4] The dihydrochloride salt is soluble in water.
Q4: In which experimental applications is this compound commonly used?
A4: this compound is widely used in various in vitro and in vivo experimental settings, including:
-
Radioligand binding assays: To determine the density and affinity of β1-adrenoceptors in tissues and cell lines.[1][5][6]
-
Functional assays: Such as cAMP measurement assays, to study the functional consequences of β1-adrenoceptor blockade.
-
Isolated organ studies: For example, in isolated heart preparations to investigate the role of β1-adrenoceptors in cardiac function.
-
In vivo studies: To explore the physiological and pharmacological effects of selective β1-adrenoceptor antagonism in animal models.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cAMP functional assays.
| Potential Cause | Troubleshooting Suggestion |
| Cell line expresses low levels of β1-adrenoceptors. | Confirm β1-adrenoceptor expression in your cell line using a sensitive technique like radioligand binding or qPCR. Consider using a cell line with higher endogenous or recombinant expression. |
| Incorrect concentration of CGP 20712 used. | Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. Remember that the IC50 can vary between cell types and assay formats. |
| Degradation of CGP 20712 in culture medium. | Prepare fresh solutions of CGP 20712 for each experiment. While generally stable, prolonged incubation in complex biological media at 37°C could lead to some degradation. |
| Off-target effects at high concentrations. | Although highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. Use the lowest effective concentration possible and consider using a structurally different β1-antagonist as a control. |
| Assay interference. | Some assay components or the compound itself might interfere with the detection method (e.g., fluorescence quenching). Run appropriate controls, such as testing the effect of CGP 20712 on the assay readout in the absence of cells or agonist. |
Issue 2: High non-specific binding in radioligand binding assays.
| Potential Cause | Troubleshooting Suggestion |
| Inadequate washing steps. | Optimize the number and duration of washing steps to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand. |
| Radioligand degradation. | Ensure the radioligand is not degraded. Use fresh or properly stored radioligand. |
| Binding to non-receptor components. | Use a non-saturating concentration of a structurally unrelated compound (e.g., a high concentration of a non-selective beta-blocker like propranolol) to define non-specific binding accurately. |
| Incorrect buffer composition. | Ensure the binding buffer has the appropriate pH, ionic strength, and contains protease inhibitors to maintain receptor integrity. |
Issue 3: Variability in in vivo experimental outcomes.
| Potential Cause | Troubleshooting Suggestion |
| Poor bioavailability or pharmacokinetics. | The route of administration and vehicle can significantly impact the compound's bioavailability. Conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen. |
| Metabolism of CGP 20712. | The metabolic stability of CGP 20712 can vary between species. Consider potential metabolic inactivation when interpreting results. |
| Animal stress. | Stress can elevate endogenous catecholamine levels, which can compete with CGP 20712 for receptor binding. Ensure proper animal handling and acclimatization to minimize stress. |
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of CGP 20712
| Parameter | Receptor | Value | Species | Reference |
| Ki | β1-adrenoceptor | 0.3 nM | Rat | [2] |
| IC50 | β1-adrenoceptor | 0.7 nM | Not Specified | [3] |
| Selectivity | β1 vs β2 | ~10,000-fold | Not Specified | [3] |
Table 2: Solubility and Storage of this compound
| Parameter | Value |
| Solubility in Water | Soluble |
| Long-term Storage (Solid) | -80°C (up to 6 months) |
| Short-term Storage (Solid) | -20°C (up to 1 month) |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine β1-Adrenoceptor Density
This protocol is adapted from methodologies described for determining β-adrenergic receptor subtypes.[1][5][6]
Materials:
-
Cell membranes or tissue homogenates expressing β-adrenoceptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).
-
This compound.
-
Non-selective β-blocker (e.g., propranolol) for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates using standard protocols. Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + binding buffer + membrane preparation.
-
Non-specific Binding: Radioligand + high concentration of non-selective β-blocker (e.g., 10 µM propranolol) + membrane preparation.
-
Competition: Radioligand + varying concentrations of this compound + membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of CGP 20712. Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki value. The proportion of β1-receptors can be calculated from the biphasic competition curve.
Protocol 2: Functional cAMP Assay
This protocol provides a general guideline for a functional cAMP assay using a commercially available kit (e.g., HTRF, Lance, or GloSensor).
Materials:
-
Cells expressing β1-adrenoceptors.
-
This compound.
-
β-adrenergic agonist (e.g., isoproterenol).
-
cAMP assay kit.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
For antagonist mode: Pretreat the cells with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes).
-
Subsequently, stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., EC80 of isoproterenol).
-
-
Incubation: Incubate for a time sufficient to allow for cAMP production (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of CGP 20712. Analyze the data using a suitable sigmoidal dose-response model to determine the IC50 of CGP 20712.
Visualizations
Caption: β1-Adrenergic signaling pathway and the inhibitory action of CGP 20712.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CGP 20712 Dihydrochloride Solutions
This technical support center provides guidance on the stability and storage of CGP 20712 dihydrochloride solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in both water and DMSO. For aqueous solutions, it is soluble up to 50 mM[1]. For DMSO, a concentration of 28 mg/mL (approximately 49.35 mM) can be achieved, though this may require ultrasonic and warming[2]. It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility[2].
Q2: How should I store the solid compound?
A2: The solid form of this compound should be stored at 4°C, sealed, and protected from moisture and light[2].
Q3: What are the recommended storage conditions for stock solutions?
A3: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles[2]. For long-term storage, it is recommended to store solutions at -80°C, where they are stable for up to 6 months[2][3]. For short-term storage, -20°C is suitable for up to 1 month[2][3]. All solutions should be stored in sealed containers, protected from moisture and light[2].
Q4: Can I store stock solutions at room temperature?
A4: While the solid compound may be shipped at room temperature for short periods[2][4], it is not recommended to store stock solutions at room temperature for any extended period. Stability under these conditions has not been reported, and degradation may occur.
Q5: Is this compound sensitive to light?
A5: Yes, it is recommended to protect both the solid compound and its solutions from light[2].
Data Presentation: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid | N/A | 4°C | Not specified | Store sealed, away from moisture and light[2]. |
| Stock Solution | Water | -20°C or -80°C | Not specified | Soluble up to 50 mM[1]. Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Store sealed, away from moisture and light[2][3]. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Store sealed, away from moisture and light[2][3]. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 567.39 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you would need 5.67 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO (newly opened) to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution: If the compound does not readily dissolve, use an ultrasonic bath and gentle warming to aid dissolution[2].
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[2][3].
Troubleshooting Guide
Issue: The compound is not dissolving in DMSO.
-
Question: Have you used a new, anhydrous bottle of DMSO?
-
Answer: this compound is hygroscopic, and the presence of water in the DMSO can significantly reduce its solubility[2]. Always use a fresh, sealed bottle of anhydrous DMSO.
-
-
Question: Have you tried warming the solution or using sonication?
-
Answer: Gentle warming and sonication can aid in the dissolution of this compound in DMSO[2].
-
Issue: The solution appears cloudy or has precipitates after thawing.
-
Question: Did you aliquot the stock solution?
-
Answer: Repeated freeze-thaw cycles can lead to product inactivation and precipitation[2]. It is highly recommended to aliquot the stock solution into single-use volumes.
-
-
Question: Was the solution stored properly?
-
Answer: Ensure that the solution was stored in a tightly sealed container to prevent moisture absorption, which can affect solubility.
-
Issue: I observe a color change in my stock solution over time.
-
Question: Was the solution protected from light?
-
Answer: Exposure to light can cause degradation of the compound, potentially leading to a color change. Always store solutions in light-protected tubes or wrap the tubes in foil.
-
Visualizations
References
quality control measures for CGP 20712 dihydrochloride in research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control measures for CGP 20712 dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity level for this compound in research applications?
For most research purposes, a purity of ≥96% as determined by High-Performance Liquid Chromatography (HPLC) is recommended.[1][2] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.
Q2: How should I properly store this compound powder and its stock solutions?
Proper storage is critical to maintain the stability and activity of the compound.
-
Powder: The solid form should be stored at +4°C.[1]
-
Stock Solutions: Once dissolved, aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is crucial to use sealed storage and protect the compound from moisture and light.[3][4] Repeated freeze-thaw cycles should be avoided to prevent degradation.[3]
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in water up to 50 mM.[1] It is also soluble in DMSO, though ultrasonic assistance and warming may be necessary.[3] When using DMSO, it is important to use a fresh, unopened vial as hygroscopic DMSO can negatively impact solubility.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Compound degradation due to improper storage. | Review storage conditions for both the powder and stock solutions. Ensure protection from moisture and light, and avoid repeated freeze-thaw cycles.[3] |
| Inaccurate concentration of the stock solution. | Verify the calculations used for preparing the stock solution. Consider the batch-specific molecular weight, which can vary due to hydration. Use a regularly calibrated balance for accurate weighing. | |
| Low purity of the compound. | Always check the Certificate of Analysis for the specific batch. If purity is a concern, consider performing an independent purity analysis via HPLC. | |
| Difficulty dissolving the compound | Use of aged or hygroscopic DMSO. | Use a new, unopened vial of anhydrous DMSO.[3][4] |
| Insufficient mixing. | For DMSO, gentle warming and sonication can aid in dissolution.[3] | |
| Incorrect solvent. | Confirm the solubility of this compound in your chosen solvent. It is soluble up to 50 mM in water.[1] | |
| Precipitate formation in stock solution after freezing | Solution concentration is too high for the storage temperature. | Try preparing a more dilute stock solution. Before use, ensure the solution is completely thawed and vortexed to ensure homogeneity. |
Quantitative Data Summary
| Parameter | Value | Source |
| Purity | ≥96% (HPLC) | [1][2] |
| Molecular Weight | 567.39 g/mol | [1] |
| Solubility in Water | Up to 50 mM | [1] |
| Solubility in DMSO | 28 mg/mL (requires sonication and warming) | [3] |
| Storage of Powder | +4°C, sealed, away from moisture and light | [1][3] |
| Storage of Stock Solutions | -80°C for up to 6 months; -20°C for up to 1 month | [3][4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
While specific column and mobile phase conditions are often proprietary to the manufacturer, a general reverse-phase HPLC method can be employed for purity analysis.
-
System Preparation:
-
HPLC system with a UV detector.
-
C18 analytical column.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the sample and analyze the resulting chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
Visualizations
Caption: Workflow for quality control of incoming this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
addressing variability in CGP 20712 dihydrochloride experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes using CGP 20712 dihydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective β1-adrenoceptor antagonist.[1][2] Its primary mechanism is competitively binding to β1-adrenergic receptors, thereby blocking the effects of endogenous catecholamines like adrenaline and noradrenaline.[3][4]
Q2: What is the reported potency and selectivity of this compound?
A2: this compound is reported to have a high affinity for the β1-adrenoceptor with an IC50 value of approximately 0.7 nM.[1][2] It exhibits a very high selectivity, with a reported selectivity of around 10,000-fold for the β1-adrenoceptor over the β2-adrenoceptor.[1][2]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in water up to 50 mM.[2][5] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1] The solid form of the compound should be stored at 4°C.[2][5]
Q4: Can this compound exhibit off-target effects?
A4: While highly selective for the β1-adrenoceptor, at higher concentrations, CGP 20712A has been shown to have some affinity for α1-adrenoceptors.[6] This could be a source of variability in tissues with significant α1-adrenoceptor expression.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in my experiments.
This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot this problem.
-
Step 1: Verify Compound Integrity and Concentration.
-
Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]
-
Confirm the accuracy of your serial dilutions. Small errors in dilution can lead to significant shifts in the IC50.
-
The molecular weight of the dihydrochloride salt (567.39 g/mol ) should be used for accurate concentration calculations.[2][5] Note that batch-specific molecular weights may vary due to hydration.[2][7]
-
-
Step 2: Evaluate Your Experimental System.
-
Receptor Density: The density of β1-adrenoceptors in your cell or tissue preparation can influence the apparent IC50 value. Higher receptor densities can sometimes lead to a rightward shift in the IC50.
-
Presence of β2-Adrenoceptors: In systems with a mixed population of β1 and β2 adrenoceptors, the high selectivity of CGP 20712 may not be absolute at higher concentrations, potentially leading to a complex binding profile.[8][9]
-
-
Step 3: Review Your Assay Conditions.
-
Incubation Time: Ensure that your binding assay has reached equilibrium. Insufficient incubation time can lead to an underestimation of the true affinity.
-
Buffer Composition: The pH and ionic strength of your assay buffer can impact ligand binding. Maintain consistent buffer conditions across all experiments.
-
dot
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: My competition binding curve is biphasic.
A biphasic or two-site binding curve when using this compound is a known phenomenon and often indicates the presence of more than one receptor subtype that the radioligand is binding to.
-
Cause: This is typically observed in tissues or cells that express both β1 and β2 adrenoceptors.[9][10] The higher affinity binding site represents the interaction with β1-adrenoceptors, while the lower affinity site reflects binding to β2-adrenoceptors, for which CGP 20712 has significantly lower affinity.[9] A distinct plateau in the competition curve can be seen, which helps in differentiating between the two receptor subtypes.[9]
-
Solution:
-
Data Analysis: Use a two-site competition binding model to analyze your data. This will allow you to calculate the IC50 and relative proportions of both the high-affinity (β1) and low-affinity (β2) binding sites.
-
Confirmation with a β2-selective antagonist: To confirm that the low-affinity site corresponds to the β2-adrenoceptor, you can perform a similar competition binding experiment using a known β2-selective antagonist (e.g., ICI 118,551).[8]
-
dot
Caption: Origin of a biphasic curve with CGP 20712.
Issue 3: I am observing unexpected agonist-like effects.
While CGP 20712 is a potent antagonist, some studies have suggested that certain β-blockers can exhibit complex pharmacological properties, including potential for agonist actions at a secondary site on the β1-adrenoceptor, though CGP 20712A itself is reported to have much lower affinity for this site compared to its classic antagonist action at the catecholamine binding site.[11] More commonly, what appears to be an agonist effect could be an experimental artifact.
-
Possible Cause: In some experimental setups, particularly those measuring downstream signaling like cAMP accumulation, antagonists can cause a localized increase in cAMP by displacing pre-formed complexes of the β1-adrenoceptor with phosphodiesterases (PDEs), which are enzymes that degrade cAMP.[12] This is not a direct agonistic effect but rather an indirect consequence of altering the local concentration of cAMP-degrading enzymes.
-
Troubleshooting Steps:
-
Use a PDE inhibitor: Including a broad-spectrum PDE inhibitor (e.g., IBMX) in your assay buffer can help to minimize the effects of localized PDE activity and provide a more accurate measure of adenylyl cyclase activation or inhibition.
-
Control Experiments: Run control experiments with the antagonist alone to quantify any potential baseline shifts in your signaling readout.
-
Data Presentation
Table 1: Reported Affinity and Selectivity of CGP 20712
| Parameter | Receptor | Value | Reference |
| IC50 | β1-adrenoceptor | 0.7 nM | [1][2] |
| Ki | β1-adrenoceptor | 0.3 nM | [4] |
| Selectivity | β1 vs. β2 | ~10,000-fold | [1][2] |
| pKi (off-target) | α1-adrenoceptor | 5.26 | [6] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine β1- and β2-Adrenoceptor Proportions
This protocol is adapted from methodologies described in the literature for using CGP 20712A to quantify β1- and β2-adrenoceptor populations.[9][13]
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of a non-selective β-adrenoceptor radioligand (e.g., [3H]dihydroalprenolol, [3H]DHA). The concentration should be close to its Kd for the receptors.
-
Increasing concentrations of this compound (e.g., from 10^-12 M to 10^-4 M).
-
Membrane preparation (a consistent amount of protein per tube).
-
-
For non-specific binding, use a high concentration of a non-selective β-adrenoceptor antagonist (e.g., 10 µM propranolol).
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each concentration of CGP 20712.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of CGP 20712.
-
Fit the data to a two-site competition binding model using non-linear regression software to determine the IC50 values and the relative proportions of the high-affinity (β1) and low-affinity (β2) sites.
-
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta 1- and beta 2-adrenoceptors in sheep cardiac ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agonist actions of "beta-blockers" provide evidence for two agonist activation sites or conformations of the human beta1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β1‐adrenergic receptor antagonists signal via PDE4 translocation | EMBO Reports [link.springer.com]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
limitations of using CGP 20712 dihydrochloride in research
Welcome to the technical support center for CGP 20712 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent and highly selective β1-adrenoceptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the β1-adrenergic receptor.[1] Its primary mechanism of action is to competitively bind to β1-adrenoceptors, thereby blocking the effects of endogenous catecholamines like adrenaline and noradrenaline.[2][3] This selectivity makes it a valuable tool for distinguishing between β1- and β2-adrenoceptor mediated effects in various experimental models.[1][4]
Q2: What are the key binding affinity and selectivity values for this compound?
This compound exhibits high affinity for the β1-adrenoceptor with a reported IC50 of 0.7 nM and a Ki of 0.3 nmol/L.[2][3][4] It displays approximately 10,000-fold selectivity for the β1-adrenoceptor over the β2-adrenoceptor.[1][4]
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in water up to 50 mM and in DMSO up to approximately 28 mg/mL (49.35 mM), though the latter may require ultrasonication and warming.[1][4] For long-term storage, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] Ensure the solution is sealed to protect it from moisture and light.[4]
Q4: What are the known off-target effects of this compound?
While highly selective for the β1-adrenoceptor, at higher concentrations, CGP 20712A has been shown to exhibit antagonist activity at α1-adrenoceptors.[6] Researchers should be cautious when using high concentrations of this compound and consider potential confounding effects due to α1-adrenoceptor blockade.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Issue 1: Inconsistent or unexpected results in functional assays (e.g., cAMP accumulation).
-
Question: I am observing a biphasic or unexpected dose-response curve when using an agonist in the presence of CGP 20712. Why is this happening?
-
Answer: This phenomenon can occur because CGP 20712, by blocking the β1-adrenoceptors, can "unmask" the effects of agonists on other receptor subtypes that are less sensitive to the agonist. For example, in tissues expressing both β1- and β2-adrenoceptors, blocking the high-affinity β1 sites with CGP 20712 may reveal a lower-potency response mediated by β2-adrenoceptors, resulting in a biphasic concentration-effect curve for an agonist like adrenaline.
-
Question: My antagonist (CGP 20712) does not seem to be effectively blocking the agonist-induced response. What could be the issue?
-
Answer:
-
Inadequate Concentration: Ensure you are using a sufficient concentration of CGP 20712 to fully antagonize the β1-adrenoceptors. Refer to the literature for typical concentrations used in your specific cell or tissue type.
-
Agonist Concentration Too High: If the agonist concentration is excessively high, it may overcome the competitive antagonism of CGP 20712. Consider performing a full dose-response curve for your agonist in the presence of a fixed concentration of CGP 20712.
-
Off-Target Agonist Effects: Your agonist might be acting on a different receptor that is not blocked by CGP 20712. Verify the selectivity profile of your agonist.
-
Compound Stability: Ensure that your stock solution of CGP 20712 has been stored correctly and has not degraded.
-
Issue 2: High non-specific binding in radioligand displacement assays.
-
Question: I am performing a competition binding assay with radiolabeled ligand and CGP 20712, and I am observing high non-specific binding. How can I reduce this?
-
Answer:
-
Optimize Protein Concentration: Using too much membrane preparation can lead to high non-specific binding. Titrate your membrane preparation to find the optimal concentration that gives a good signal-to-noise ratio.
-
Choice of Radioligand: Ensure your radioligand has high affinity and specificity for the β1-adrenoceptor.
-
Washing Steps: Increase the number and volume of washes to more effectively remove unbound radioligand.
-
Blocking Agents: Consider including a blocking agent in your assay buffer, such as bovine serum albumin (BSA), to reduce non-specific binding to the filter plates and tubes.
-
Define Non-Specific Binding Correctly: Use a high concentration of a non-selective antagonist (e.g., propranolol) to accurately define non-specific binding.
-
Issue 3: Solubility and stability issues.
-
Question: My this compound is not fully dissolving or is precipitating out of solution. What should I do?
-
Answer:
-
Solvent Choice: While soluble in water, for higher concentrations, DMSO can be used.[4] Note that DMSO can be hygroscopic, so use a fresh, unopened vial for preparing stock solutions.[4]
-
Assistance with Dissolving: Gentle warming and ultrasonication can aid in dissolving the compound, particularly in DMSO.[4]
-
pH of the Buffer: The pH of your experimental buffer can affect the solubility of the compound. Ensure the pH is within a suitable range.
-
Storage: Always store stock solutions as recommended (-80°C or -20°C) and avoid repeated freeze-thaw cycles by making aliquots.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity and Selectivity
| Parameter | Value | Receptor Subtype | Reference |
| IC50 | 0.7 nM | β1-adrenoceptor | [1][4] |
| Ki | 0.3 nmol/L | β1-adrenoceptor | [2][3] |
| Selectivity | ~10,000-fold over β2 | β1 vs. β2 | [1][4] |
| pKi (α1) | 5.26 | α1-adrenoceptor | [6] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 567.39 g/mol | [1] |
| Formula | C23H25F3N4O5·2HCl | [1] |
| Solubility in Water | up to 50 mM | [1] |
| Solubility in DMSO | ~28 mg/mL (49.35 mM) | [4] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is a general guideline for a competition binding assay to determine the Ki of this compound.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing β1-adrenoceptors. Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A range of concentrations of this compound (e.g., 10^-12 M to 10^-5 M).
-
A fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) at a concentration close to its Kd.
-
Membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: After the filters are dry, add a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of CGP 20712. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Accumulation Assay
This protocol outlines a general procedure to measure the antagonist effect of CGP 20712 on agonist-stimulated cAMP production.
-
Cell Culture: Plate cells expressing β1-adrenoceptors in a suitable multi-well plate and grow to a desired confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a β-adrenoceptor agonist (e.g., isoproterenol) to the wells and incubate for an additional period (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with a lysis buffer.
-
cAMP Measurement: Measure the intracellular cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of CGP 20712. The data can be fitted to a three-parameter logistic equation to determine the IC50 of CGP 20712 for the inhibition of the agonist response.
Visualizations
References
- 1. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ALpha1-adrenoceptor antagonist properties of CGP 12177A and other beta-adrenoceptor ligands: evidence against beta(3)- or atypical beta-adrenoceptors in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating β1-Adrenoceptor Blockade: A Comparative Guide to CGP 20712 Dihydrochloride
For researchers, scientists, and drug development professionals, the precise validation of β1-adrenoceptor blockade is critical for accurate experimental outcomes and the development of targeted therapeutics. This guide provides a comprehensive comparison of CGP 20712 dihydrochloride, a highly selective β1-adrenoceptor antagonist, with other common alternatives, supported by experimental data and detailed protocols.
This compound is a potent and exceptionally selective antagonist for the β1-adrenergic receptor, making it an invaluable tool in cardiovascular research and drug discovery.[1] Its primary mechanism of action involves competitively binding to β1-adrenoceptors, thereby inhibiting the downstream signaling cascades typically initiated by endogenous catecholamines like adrenaline and noradrenaline.[1][2] This blockade effectively prevents the positive chronotropic and inotropic effects on the heart mediated by these receptors.[1][3]
Comparative Analysis of β1-Adrenoceptor Antagonists
The selection of an appropriate β1-adrenoceptor antagonist is contingent on the specific requirements of the experiment, particularly the desired degree of selectivity. While many compounds are classified as "β1-selective," the degree of this selectivity varies significantly.[4][5] CGP 20712 stands out for its remarkably high selectivity for the β1-adrenoceptor over the β2- and β3-adrenoceptor subtypes.[4][6]
| Compound | Class | Selectivity (β1 vs. β2) | Selectivity (β1 vs. β3) | Potency (Binding Affinity) |
| This compound | Highly Selective β1 Antagonist | ~10,000-fold[6] | ~4,169-fold[4][5] | Ki = 0.3 nM[1][2], IC50 = 0.7 nM[6] |
| Bisoprolol | Selective β1 Antagonist | ~14-fold[4][7] | - | - |
| Metoprolol | Selective β1 Antagonist | ~2.3-fold[7] | - | - |
| Atenolol | Selective β1 Antagonist | ~4.7-fold[7] | - | - |
| Propranolol | Non-selective β Antagonist | Non-selective | Non-selective | - |
| Carvedilol | Non-selective β and α1 Antagonist | Non-selective | - | - |
| ICI 118,551 | Selective β2 Antagonist | 550-fold selective for β2 over β1[4][5] | 661-fold selective for β2 over β3[4][5] | - |
This table summarizes quantitative data from multiple sources to provide a comparative overview. Specific values may vary depending on the experimental conditions.
Experimental Protocols for Validating β1-Adrenoceptor Blockade
Accurate validation of β1-adrenoceptor blockade relies on robust and well-defined experimental protocols. The following are key methodologies employed in the characterization of antagonists like CGP 20712.
Radioligand Binding Assays
This technique directly measures the affinity of a compound for the receptor.
Objective: To determine the binding affinity (Ki) of CGP 20712 and other antagonists for the β1-adrenoceptor.
Protocol:
-
Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing the β1-adrenoceptor.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand that binds to the β1-adrenoceptor (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) and varying concentrations of the unlabeled antagonist (e.g., CGP 20712).[8][9]
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation
This assay measures the functional consequence of receptor blockade, which is a decrease in the production of the second messenger, cyclic AMP (cAMP).
Objective: To assess the ability of CGP 20712 to inhibit agonist-induced cAMP production.
Protocol:
-
Cell Culture: Culture cells expressing β1-adrenoceptors (e.g., neonatal rat cardiomyocytes or CHO cells stably expressing the human β1-adrenoceptor).[4][10]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., CGP 20712) for a defined period.
-
Stimulation: Stimulate the cells with a β-adrenoceptor agonist (e.g., isoproterenol or dobutamine) to induce cAMP production.[10][11]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value for the functional inhibition.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and experimental processes involved in validating β1-adrenoceptor blockade, the following diagrams illustrate the key relationships and steps.
Caption: β1-Adrenoceptor signaling and competitive blockade by CGP 20712.
Caption: Workflow for radioligand binding and functional cAMP assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-regulation between β1- and β3-adrenoceptors following chronic β-adrenergic stimulation in neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
A Research-Focused Comparison of β1-Adrenergic Receptor Antagonists: CGP 20712 Dihydrochloride vs. Metoprolol
In the landscape of cardiovascular research and drug development, the selection of appropriate pharmacological tools is paramount for elucidating the intricate mechanisms of G-protein coupled receptor (GPCR) signaling. Among the most studied targets are the β-adrenergic receptors, particularly the β1 subtype, which plays a crucial role in regulating cardiac function. This guide provides a detailed, data-driven comparison of two prominent β1-adrenergic receptor antagonists: CGP 20712 dihydrochloride and metoprolol. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Mechanism of Action and Receptor Selectivity
Both this compound and metoprolol are classified as β1-adrenergic receptor antagonists, meaning they competitively inhibit the binding of endogenous catecholamines like norepinephrine and epinephrine to β1-adrenoceptors. This blockade effectively attenuates the downstream signaling cascade initiated by receptor activation, which primarily involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
The key distinction between these two compounds lies in their selectivity for the β1-adrenoceptor over the β2-adrenoceptor. CGP 20712 is renowned for its exceptionally high selectivity for the β1 subtype, making it a valuable tool for dissecting the specific roles of β1-adrenoceptors in various physiological and pathological processes.[1] Metoprolol is also considered a cardioselective β1-antagonist, but its selectivity profile is less pronounced compared to CGP 20712.[2]
Quantitative Comparison of Receptor Binding and Potency
The following tables summarize the key quantitative parameters that define the interaction of this compound and metoprolol with β-adrenergic receptors. It is important to note that the presented values are derived from multiple studies and experimental conditions may vary. Therefore, a direct comparison should be made with caution.
Table 1: β1-Adrenoceptor Binding Affinity and Potency
| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |
| This compound | Ki | 0.3 nM | - | - | [3][4] |
| IC50 | 0.7 nM | Rat Neocortical Membranes | [3H]DHA | [1][5] | |
| Metoprolol | pKi (-log Ki) | 7.73 (S-enantiomer) | Guinea-pig left ventricular free wall | [125I]-(S)-pindolol | [2] |
| Ki | ~18.6 nM (S-enantiomer) | - | - | Calculated from pKi |
Note: Ki (inhibitor constant) and IC50 (half maximal inhibitory concentration) are measures of the potency of an antagonist. A lower value indicates a higher potency.
Table 2: β-Adrenoceptor Subtype Selectivity
| Compound | Selectivity Ratio (β2-IC50 / β1-IC50) | Reference |
| CGP 20712 | ~10,000 | [1] |
| Metoprolol | ~30-40 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize β1-adrenergic receptor antagonists.
Radioligand Binding Assay for β1-Adrenoceptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., CGP 20712 or metoprolol) for the β1-adrenergic receptor.
Materials:
-
Cell membranes expressing β1-adrenergic receptors (e.g., from CHO-K1 cells stably expressing the human β1-adrenoceptor)
-
Radioligand: [3H]Dihydroalprenolol ([3H]DHA) or [125I]Cyanopindolol ([125I]CYP)
-
Non-selective antagonist: Propranolol (for determining non-specific binding)
-
β2-selective antagonist: ICI 118,551 (to block binding to any contaminating β2-adrenoceptors)
-
Test compounds: this compound and metoprolol
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds (CGP 20712 and metoprolol) and the non-selective antagonist (propranolol).
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, propranolol (for non-specific binding), or buffer (for total binding).
-
Add the radioligand at a concentration close to its Kd value.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50 and subsequently the Ki value.
Functional Assay: cAMP Measurement in Whole Cells
This protocol outlines a method to assess the functional antagonism of β1-adrenoceptors by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing β1-adrenergic receptors (e.g., HEK293 or CHO cells)
-
Agonist: Isoproterenol (a non-selective β-agonist)
-
Phosphodiesterase (PDE) inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation
-
Test compounds: this compound and metoprolol
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test antagonists (CGP 20712 or metoprolol) for a defined period.
-
Add a fixed concentration of the agonist (isoproterenol) in the presence of a PDE inhibitor (IBMX). The concentration of isoproterenol should be one that elicits a submaximal response (e.g., EC80).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the antagonist concentration.
-
Calculate the IC50 value for each antagonist, which represents the concentration that inhibits 50% of the agonist-induced cAMP production.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: β1-Adrenergic Receptor Signaling Pathway and Points of Antagonism.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Functional cAMP Assay.
Conclusion
Both this compound and metoprolol are effective β1-adrenergic receptor antagonists. The primary distinguishing feature is the remarkably higher selectivity of CGP 20712 for the β1 subtype over the β2 subtype, making it an invaluable tool for precise pharmacological studies. Metoprolol, while less selective, remains a widely used and clinically relevant β1-blocker. The choice between these two compounds will ultimately depend on the specific requirements of the research question, with CGP 20712 being the preferred agent when unequivocal β1-adrenoceptor blockade is necessary to avoid confounding effects from β2-adrenoceptor interactions. Researchers should carefully consider the quantitative data and experimental contexts presented in this guide to select the most appropriate antagonist for their studies.
References
- 1. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: CGP 20712 Dihydrochloride vs. ICI 118,551 for Beta-Adrenergic Receptor Subtype Analysis
For researchers, scientists, and drug development professionals engaged in the nuanced field of adrenergic signaling, the precise characterization of receptor subtypes is paramount. This guide provides an objective comparison of two cornerstone pharmacological tools, CGP 20712 dihydrochloride and ICI 118,551, pivotal for the selective analysis of β1- and β2-adrenergic receptor subtypes, respectively. The following sections detail their binding affinities, functional effects, and provide standardized experimental protocols for their application in receptor subtype analysis.
Introduction to Selective Beta-Adrenergic Antagonists
This compound is a highly potent and selective antagonist for the β1-adrenergic receptor.[1][2] Its remarkable selectivity makes it an invaluable tool for isolating and studying β1-receptor mediated physiological and pathological processes.
Conversely, ICI 118,551 is a potent and highly selective antagonist of the β2-adrenergic receptor.[3] It is widely employed in research to elucidate the role of β2-adrenergic signaling and to differentiate its effects from those mediated by β1 and β3 subtypes.[3] The distinct selectivity profiles of these two compounds allow researchers to dissect the complex landscape of beta-adrenergic signaling with high precision.
Quantitative Comparison of Binding Affinities
The cornerstone of effective receptor subtype analysis lies in the differential binding affinities of the pharmacological tools employed. The data presented below, collated from various radioligand binding studies, highlights the selectivity of CGP 20712 for the β1 subtype and ICI 118,551 for the β2 subtype.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Selectivity |
| CGP 20712 | β1-adrenergic | 0.3[4] | 0.7[1][2][5] | ~10,000-fold over β2[1][2][5] |
| β2-adrenergic | - | - | ||
| ICI 118,551 | β1-adrenergic | 120[6] | - | ~100-fold lower than β2[3] |
| β2-adrenergic | 1.2[6][7] | - | ||
| β3-adrenergic | 257[6][7] | - |
Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) values are measures of antagonist potency. Lower values indicate higher binding affinity. Selectivity is the ratio of binding affinities for different receptor subtypes.
Signaling Pathways and Mechanism of Action
Both β1 and β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, primarily couple to the stimulatory G-protein (Gs). This initiates a signaling cascade resulting in the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a physiological response. CGP 20712 and ICI 118,551 act by competitively binding to their respective receptor subtypes, thereby blocking the binding of agonists and inhibiting this signaling pathway.
Caption: β1-Adrenergic Receptor Signaling Pathway and Point of Inhibition by CGP 20712.
Caption: β2-Adrenergic Receptor Signaling Pathway and Point of Inhibition by ICI 118,551.
Experimental Protocols for Receptor Subtype Analysis
The following protocols outline the use of CGP 20712 and ICI 118,551 in radioligand binding assays to determine the density and proportion of β1 and β2-adrenergic receptor subtypes in a given tissue or cell preparation.
Radioligand Binding Assay: General Workflow
Caption: General Experimental Workflow for Radioligand Binding Assays.
Protocol 1: Saturation Binding to Determine Total Beta-Adrenergic Receptor Density (Bmax)
Objective: To determine the total number of β-adrenergic receptors in a sample.
Materials:
-
Membrane preparation from tissue or cells of interest.
-
Non-selective β-adrenergic radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).
-
Non-selective β-adrenergic antagonist for determining non-specific binding (e.g., propranolol).
-
Binding buffer (e.g., Tris-HCl with MgCl₂).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Assay Setup: Prepare a series of tubes containing a fixed amount of membrane preparation in binding buffer.
-
Radioligand Addition: Add increasing concentrations of the radioligand to the tubes.
-
Non-Specific Binding: To a parallel set of tubes, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) in addition to the radioligand to determine non-specific binding.
-
Incubation: Incubate all tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand. Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Bmax (maximal binding capacity, representing total receptor density) and Kd (dissociation constant, a measure of radioligand affinity).
Protocol 2: Competition Binding Assay to Determine the Proportion of β1 and β2 Subtypes
Objective: To determine the relative proportions of β1 and β2-adrenergic receptor subtypes.
Materials:
-
Same as for Protocol 1.
-
This compound.
-
ICI 118,551.
Methodology:
-
Assay Setup: Prepare a series of tubes containing a fixed amount of membrane preparation and a fixed concentration of the non-selective radioligand (typically at a concentration close to its Kd).
-
Competitor Addition: To these tubes, add increasing concentrations of either CGP 20712 or ICI 118,551.
-
Incubation, Separation, and Quantification: Follow steps 4-6 from Protocol 1.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the competitor (CGP 20712 or ICI 118,551).
-
The resulting competition curve will be monophasic if only one receptor subtype is present or biphasic if both subtypes are present.
-
Analyze the biphasic competition curves using non-linear regression (two-site competition model). This analysis will yield the proportion of high-affinity and low-affinity binding sites for each selective antagonist, which corresponds to the proportion of β1 and β2-adrenergic receptors in the sample. For example, the high-affinity sites for CGP 20712 represent the β1-receptor population.
-
Conclusion
This compound and ICI 118,551 are indispensable tools for the pharmacological dissection of β1- and β2-adrenergic receptor signaling. Their high selectivity allows for the precise identification and quantification of these receptor subtypes in various biological preparations. By employing the standardized protocols outlined in this guide, researchers can obtain robust and reproducible data, leading to a deeper understanding of the distinct roles of β1 and β2-adrenergic receptors in health and disease. The careful application of these selective antagonists is crucial for the development of novel therapeutics targeting the adrenergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Selective β1-Adrenoceptor Antagonists as Alternatives to CGP 20712 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative selective β1-adrenoceptor antagonists to CGP 20712 dihydrochloride, a compound widely recognized for its high selectivity and potency. The following sections present quantitative data on the binding affinities and selectivity of several key alternatives, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows. This information is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Quantitative Comparison of β1-Adrenoceptor Antagonists
The selection of a suitable β1-adrenoceptor antagonist is critically dependent on its affinity for the target receptor and its selectivity over other receptor subtypes, particularly the β2-adrenoceptor, to minimize off-target effects. The data presented below, primarily from a comprehensive study by Baker (2005), allows for a direct comparison of several commonly used antagonists against the benchmark, CGP 20712A.[1][2]
Table 1: Comparison of Binding Affinities (pKi) and Selectivity of β-Adrenoceptor Antagonists at Human β1 and β2-Adrenoceptors
| Compound | pKi at β1-adrenoceptor | pKi at β2-adrenoceptor | β1/β2 Selectivity Ratio |
| CGP 20712A | 9.4 | 6.7 | 501 |
| Nebivolol | 8.8 | 6.3 | 316 |
| Bisoprolol | 8.7 | 7.5 | 16 |
| Betaxolol | 8.5 | 7.5 | 10 |
| Atenolol | 7.4 | 6.0 | 25 |
| Metoprolol | 7.7 | 6.4 | 20 |
Data sourced from Baker, J.G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. and other sources for Nebivolol.
Key Observations:
-
CGP 20712A exhibits the highest selectivity for the β1-adrenoceptor among the compared compounds, with a selectivity ratio of 501.[1][2]
-
Nebivolol also demonstrates high β1-selectivity, making it a strong alternative.
-
Bisoprolol and Metoprolol show moderate β1-selectivity.[2]
-
Atenolol and Betaxolol are also β1-selective, albeit to a lesser extent than CGP 20712A and Nebivolol.[3]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these antagonists and the methods used to characterize them, the following diagrams illustrate the β1-adrenoceptor signaling pathway and a typical experimental workflow for determining antagonist binding affinity.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature and represent standard procedures for characterizing β1-adrenoceptor antagonists.
Cell Culture and Membrane Preparation
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human β1- or β2-adrenoceptor are commonly used.[2][4]
-
Culture Conditions: Cells are grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and an appropriate selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Membrane Preparation:
-
Harvest confluent cells by scraping into ice-cold phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Store membrane preparations at -80°C until use.
-
Radioligand Binding Assay (Competition Binding)
This assay determines the affinity of a test compound (unlabeled antagonist) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-CGP 12177, a hydrophilic β-adrenoceptor antagonist, is often used.[1][2][4]
-
Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of [3H]-CGP 12177 (typically at a concentration close to its Kd value for the respective receptor subtype).
-
Varying concentrations of the unlabeled antagonist (e.g., 10-12 to 10-5 M).
-
Membrane preparation (typically 10-20 µg of protein per well).
-
-
Define total binding in wells containing only the radioligand and membranes.
-
Define non-specific binding in wells containing the radioligand, membranes, and a high concentration of a non-selective antagonist (e.g., 1 µM propranolol).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each antagonist concentration.
-
Plot the specific binding data as a percentage of the control (binding in the absence of the competitor) against the logarithm of the antagonist concentration.
-
Fit the data using a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
This comprehensive guide provides researchers with the necessary data and methodologies to make informed decisions when selecting a selective β1-adrenoceptor antagonist for their studies. The high selectivity of CGP 20712 remains a benchmark; however, compounds like Nebivolol and Bisoprolol present viable and potent alternatives for various research applications.
References
- 1. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Selectivity of CGP 20712 Dihydrochloride in a Novel Cellular Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CGP 20712 dihydrochloride, a potent and highly selective β1-adrenoceptor antagonist, with other commercially available β1-selective blockers. The data presented herein is intended to assist researchers in designing and interpreting experiments aimed at confirming the selectivity of this compound in novel experimental models.
Introduction to this compound
This compound is a valuable pharmacological tool for in vitro and in vivo studies requiring the specific blockade of β1-adrenergic receptors. It is a highly potent and selective β1-adrenoceptor antagonist with a reported IC50 of approximately 0.7 nM and a Ki of 0.3 nM. A key characteristic of CGP 20712 is its remarkable selectivity, exhibiting a preference for β1-adrenoceptors that is approximately 10,000-fold higher than for β2-adrenoceptors. Its primary mechanism of action involves competitively binding to β1-receptors, thereby inhibiting the downstream signaling cascades initiated by endogenous catecholamines like adrenaline and noradrenaline.
Comparative Selectivity of β1-Adrenoceptor Antagonists
The following table summarizes the selectivity profiles of this compound and other commonly used β1-selective antagonists. The data, derived from various radioligand binding and functional assays, highlights the superior selectivity of CGP 20712.
| Compound | Primary Target | β1/β2 Selectivity Ratio | Reference Notes |
| This compound | β1-adrenoceptor | ~10,000-fold | Highly selective research tool. |
| Nebivolol | β1-adrenoceptor | ~321-fold[1][2] | Also exhibits nitric oxide-dependent vasodilation.[3] |
| Bisoprolol | β1-adrenoceptor | ~14-fold[4] | Cardioselective with a long half-life.[5] |
| Betaxolol | β1-adrenoceptor | High β1-selectivity | Cardioselective with no partial agonist activity.[6][7] |
| Atenolol | β1-adrenoceptor | Dose-dependent | Cardioselectivity is more pronounced at lower doses.[8] |
Experimental Protocol: Confirming Selectivity in a New Model
To validate the selectivity of this compound in a new cellular model (e.g., a novel induced pluripotent stem cell-derived cardiomyocyte line), a combination of radioligand binding assays and functional downstream assays is recommended.
Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for β1 and β2 adrenoceptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and comparator compounds for β1 and β2 adrenoceptors.
Materials:
-
Cell membranes prepared from the new model expressing β1 and β2 adrenoceptors.
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective β-adrenoceptor antagonist.
-
This compound and other β1-selective antagonists (e.g., bisoprolol, nebivolol).
-
ICI 118,551 (a highly selective β2-antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of [3H]-DHA with increasing concentrations of the unlabeled antagonist (CGP 20712 or comparator).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of antagonist that inhibits 50% of specific [3H]-DHA binding). Calculate the Ki values using the Cheng-Prusoff equation. The ratio of Ki values for β2 and β1 receptors will determine the selectivity.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of β-adrenoceptor blockade.
Objective: To assess the ability of this compound to inhibit the isoproterenol-induced increase in intracellular cyclic AMP (cAMP) via β1 and β2 adrenoceptors.
Materials:
-
Intact cells from the new model.
-
Isoproterenol (a non-selective β-agonist).
-
This compound and other β1-selective antagonists.
-
ICI 118,551.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluence.
-
Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of the antagonist (CGP 20712 or comparator) in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
Stimulation with Agonist: Add a fixed concentration of isoproterenol to stimulate cAMP production and incubate for an appropriate time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curves for the inhibition of isoproterenol-stimulated cAMP production by the antagonists. Determine the IC50 values and calculate the functional selectivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β1-adrenergic signaling pathway and the experimental workflow for confirming antagonist selectivity.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Caption: Workflow for Confirming Antagonist Selectivity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nebivolol: A Different Beta-Blocker for Hypertension - MedCrave online [medcraveonline.com]
- 3. Nebivolol: a highly selective beta1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High beta 1-selectivity and favourable pharmacokinetics as the outstanding properties of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Betaxolol: a new long-acting beta 1-selective adrenergic blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
Cross-Validation of Pharmacological Blockade and Genetic Deletion of the β1-Adrenoceptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key experimental approaches for studying the function of the β1-adrenoceptor (β1-AR), a critical regulator of cardiovascular physiology. We will objectively evaluate the findings obtained through pharmacological blockade with the selective antagonist CGP 20712 dihydrochloride and those from studies utilizing genetic models , primarily the β1-adrenoceptor knockout (β1-ARKO) mouse. By cross-validating these methodologies, researchers can gain a more robust understanding of β1-AR signaling in both normal physiology and disease states.
Data Presentation: Pharmacological vs. Genetic Models
| Parameter | Pharmacological Blockade (CGP 20712) | Genetic Deletion (β1-ARKO Mice) | Key Findings & Concordance |
| Basal Heart Rate | Decreased in wild-type animals. | No significant difference in resting heart rate compared to wild-type mice.[1][2] However, the chronotropic response to sympathetic stimulation is blunted. | While basal heart rate under anesthesia may be reduced by CGP 20712, in conscious animals, the primary effect of β1-AR inactivation (both pharmacologically and genetically) is the attenuation of sympathetically-driven increases in heart rate. |
| Response to β-Agonists (e.g., Isoproterenol) | Blocks the positive chronotropic (heart rate) and inotropic (contractility) effects of isoproterenol.[3] | Abolished chronotropic and inotropic responses to isoproterenol.[1][2][3] | Excellent concordance. Both methods demonstrate that the β1-AR is the primary mediator of the cardiac response to non-selective β-agonists. |
| Cardiac Contractility | Reduces basal and stimulated cardiac contractility. | Markedly reduced stimulation of adenylate cyclase in cardiac membranes, indicating decreased downstream signaling for contractility.[3] | Strong concordance. Both approaches confirm the central role of the β1-AR in regulating myocardial contractility. |
| Response to Cardiac Hypertrophy Stimuli | Prevents isoproterenol-induced cardiac hypertrophy.[4] | Attenuated cardiac hypertrophy in response to pressure overload. | High concordance. Both pharmacological blockade and genetic deletion of the β1-AR protect against maladaptive cardiac remodeling. |
| Blood Pressure | Modest hypotensive effect, particularly with non-selective β-blockers. | Resting blood pressure is generally normal.[1][2] | The effects on blood pressure are more complex and can be influenced by the blockade of other β-adrenoceptor subtypes and compensatory mechanisms. However, the primary cardiac effects are consistent. |
Mandatory Visualization
β1-Adrenoceptor Signaling Pathway
Caption: β1-Adrenoceptor signaling cascade and points of intervention.
Experimental Workflow for Cross-Validation
Caption: Workflow for comparing pharmacological and genetic models.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparative analysis. For specific details, please refer to the original publications.
In Vivo Cardiovascular Phenotyping in Mice
-
Animal Models: Adult male C57BL/6J mice (wild-type) and β1-ARKO mice on a C57BL/6J background are used.
-
Drug Administration: For pharmacological studies, this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection or continuous infusion via osmotic minipumps. Dosing regimens are optimized to ensure sustained and selective β1-AR blockade.
-
Hemodynamic Monitoring:
-
Telemetry: For conscious, unrestrained animals, radiotelemetry transmitters are surgically implanted to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
Catheterization: For acute studies under anesthesia, a pressure-volume catheter is inserted into the left ventricle via the carotid artery to measure real-time pressure-volume loops, providing detailed information on cardiac contractility and function.
-
-
β-Adrenergic Stimulation: To assess receptor responsiveness, the non-selective β-agonist isoproterenol is administered as a bolus injection (i.p. or intravenous) or by continuous infusion. Dose-response curves are generated to determine the potency and efficacy of the agonist in the different experimental groups.
Induction of Cardiac Hypertrophy
-
Pharmacological Model: Wild-type mice are continuously infused with isoproterenol using osmotic minipumps for a period of 7 to 14 days to induce cardiac hypertrophy. A parallel group receives both isoproterenol and CGP 20712 to assess the protective effect of β1-AR blockade.
-
Surgical Model: Pressure overload-induced hypertrophy is created in both wild-type and β1-ARKO mice by transverse aortic constriction (TAC). This surgical procedure narrows the aorta, increasing the afterload on the left ventricle and stimulating a hypertrophic response.
-
Assessment of Hypertrophy: At the end of the experimental period, hearts are excised, and the heart weight to body weight ratio is calculated. Myocardial tissue is then processed for histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis, and for molecular analysis (e.g., qRT-PCR) to measure the expression of hypertrophic marker genes such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
In Vitro Assessment of β-Adrenoceptor Signaling
-
Membrane Preparation: Cardiac ventricular tissue is homogenized, and crude membrane fractions are prepared by differential centrifugation.
-
Radioligand Binding: To determine the density and affinity of β-adrenoceptors, saturation binding assays are performed using a non-selective radiolabeled antagonist (e.g., [125I]-cyanopindolol). Competition binding assays with selective antagonists like CGP 20712 are used to determine the proportion of β1- and β2-adrenoceptor subtypes.
-
Adenylyl Cyclase Activity: The functional coupling of β-adrenoceptors to their downstream signaling pathway is assessed by measuring the production of cyclic AMP (cAMP) in cardiac membranes in response to stimulation with isoproterenol in the presence and absence of CGP 20712.
Conclusion
References
A Comparative Analysis of CGP 20712 Dihydrochloride and Betaxolol: A Guide for Researchers
In the landscape of β-adrenergic receptor research, the selection of appropriate pharmacological tools is paramount for elucidating cellular signaling pathways and for the development of novel therapeutics. This guide provides a detailed comparative analysis of two prominent β1-adrenoceptor antagonists: CGP 20712 dihydrochloride and betaxolol. While both compounds exhibit selectivity for the β1-adrenoceptor, they possess distinct pharmacological profiles that render them suitable for different research and clinical applications.
Executive Summary
This compound is a research chemical renowned for its exceptionally high potency and selectivity for the β1-adrenoceptor over the β2-adrenoceptor. This makes it an invaluable tool for delineating the specific roles of β1-adrenoceptors in complex biological systems. In contrast, betaxolol is a clinically approved, cardioselective β-blocker used in the management of hypertension and glaucoma.[1][2] Its selectivity for β1-adrenoceptors, while significant, is less pronounced than that of CGP 20712. Furthermore, betaxolol exhibits known off-target effects, notably on ion channels, which may contribute to its therapeutic profile but can also be a confounding factor in research settings.
Data Presentation: Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative parameters for this compound and betaxolol, providing a clear comparison of their binding affinities and selectivity.
| Parameter | This compound | Betaxolol | Reference |
| Target | β1-Adrenergic Receptor | β1-Adrenergic Receptor | [3][4] |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | [3][4] |
| Binding Affinity (Ki) for β1-Adrenoceptor | ~0.3 nM | Lower than CGP 20712 | [3] |
| Binding Affinity (IC50) for β1-Adrenoceptor | ~0.7 nM | - | [5] |
| β1/β2 Selectivity Ratio | ~10,000-fold | Lower than CGP 20712, but higher than atenolol | [5][6] |
| Off-Target Interactions | Not well-documented | Interacts with voltage-gated sodium channels and L-type calcium channels | [7] |
Signaling Pathways
Both this compound and betaxolol exert their primary effects by competitively antagonizing the β1-adrenergic receptor, thereby inhibiting the canonical Gs-protein signaling cascade. This pathway, upon activation by endogenous catecholamines like norepinephrine and epinephrine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and leads to various downstream cellular responses. By blocking this initial step, both compounds effectively reduce the physiological effects mediated by β1-adrenoceptor stimulation.
Beyond the canonical pathway, evidence suggests that β1-adrenoceptors can also signal through non-canonical pathways. Betaxolol, in particular, has been shown to interact with voltage-gated sodium channels and L-type calcium channels, which may contribute to its neuroprotective effects observed in glaucoma.[7] The extent to which this compound engages with or modulates these alternative pathways is not as well-characterized.
Experimental Protocols
To aid researchers in the comparative evaluation of these compounds, detailed methodologies for key experiments are provided below.
Competition Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) and selectivity of this compound and betaxolol for β1 and β2-adrenoceptors.
Objective: To determine the Ki of the test compounds (CGP 20712 and betaxolol) for β1 and β2-adrenoceptors.
Materials:
-
Cell membranes prepared from cells expressing either human β1 or β2-adrenoceptors.
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Cyanopindolol ([125I]-CYP).
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
Test compounds: this compound and betaxolol, serially diluted.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of propranolol).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the ability of the antagonists to inhibit agonist-induced cAMP production, providing a functional readout of their potency.
Objective: To determine the functional potency (IC50) of CGP 20712 and betaxolol in inhibiting agonist-stimulated cAMP production.
Materials:
-
Whole cells expressing the β1-adrenoceptor.
-
A β-adrenoceptor agonist (e.g., isoproterenol).
-
Test compounds: this compound and betaxolol, serially diluted.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration) to all wells (except for the basal control) and incubate for a specific duration to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, can be determined from the resulting dose-response curve.
Conclusion
References
- 1. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of CGP 20712 Dihydrochloride and Alternative β1-Adrenergic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of CGP 20712 dihydrochloride against other prominent β1-adrenergic receptor antagonists. The data presented is curated from preclinical studies to assist researchers in selecting the most appropriate compounds for their experimental needs.
Overview of β1-Adrenergic Receptor Antagonists
β1-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the binding of catecholamines, such as norepinephrine and epinephrine, to β1-adrenergic receptors. These receptors are predominantly located in the heart, and their stimulation leads to increases in heart rate, contractility, and conduction velocity.[1] Consequently, β1-blockade is a cornerstone in the management of various cardiovascular diseases.
CGP 20712 is a highly selective β1-adrenoceptor antagonist, demonstrating approximately 10,000-fold selectivity for β1 over β2-adrenoceptors.[2] This high selectivity makes it an invaluable tool in research for differentiating between β1- and β2-adrenergic effects.[2][3] In contrast, other beta-blockers used in both clinical and research settings exhibit varying degrees of selectivity and intrinsic sympathomimetic activity (ISA).
Comparative In Vivo Efficacy Data
The following tables summarize quantitative data from in vivo studies in rat models, comparing the effects of this compound and other beta-blockers on key cardiovascular parameters.
Table 1: Effect of β-Blockers on Resting Heart Rate in Rats
| Compound | Dose | Route of Administration | Animal Model | Change in Resting Heart Rate (beats/min) | Reference |
| CGP 20712A | 300 nmol/l (in vitro) | --- | Rat right atria | Not specified as a direct change, but used to unmask β2 effects | [3] |
| Bucindolol | 2 mg/kg | i.v. | Conscious rats | +59 ± 11 | [4] |
| Xamoterol | 2 mg/kg | i.v. | Conscious rats | +129 ± 11 | [4] |
| Carvedilol | 30 mg/kg/d | Oral | Rat model of heart failure | No significant effect on resting heart rate | [5][6] |
| Metoprolol | 60 mg/kg/d | Oral | Rat model of heart failure | No significant effect on resting heart rate | [6] |
| Bisoprolol | Not specified | --- | Pithed SHHF rats | No significant effect on resting heart rate | [5] |
Table 2: In Vivo β1-Adrenoceptor Selectivity and Partial Agonism
| Compound | Primary Receptor Target | Intrinsic Sympathomimetic Activity (ISA) | Key In Vivo Findings | Reference |
| CGP 20712 | β1 | None (Antagonist) | Highly selective for β1, allowing for the study of β2-mediated effects in its presence. | [2][3] |
| Metoprolol | β1 | None | Second-generation cardioselective β-blocker. | [7] |
| Bisoprolol | β1 | None | Second-generation cardioselective β-blocker. | [7] |
| Carvedilol | β1, β2, α1 | None | Third-generation β-blocker with vasodilating properties. | [7] |
| Nebivolol | β1 | None (NO-releasing) | Third-generation β-blocker with vasodilating properties through nitric oxide release. | [7] |
| Bucindolol | β1, β2 | Partial Agonist | Showed direct β1-adrenoceptor-mediated ISA in rats. | [5] |
| Xamoterol | β1 | Partial Agonist | Produced a prolonged, dose-related increase in heart rate in rats. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo assessment of β-blocker efficacy.
In Vivo Model for Cardiovascular Parameter Assessment in Conscious Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Preparation: Instrumentation for the measurement of heart rate (HR) and hindquarters vascular conductance (HVC) to assess β1 and β2 responses, respectively.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental setup.
-
Drug Administration:
-
Continuous infusion of atropine methyl nitrate (1 mg/kg/h) to block parasympathetic influence.
-
After a 2-hour stabilization period, ascending doses of the β-agonist isoprenaline (e.g., 4, 12, 40, and 120 ng/kg/min) are infused for 3 minutes each to establish a baseline response.
-
Following a washout period of at least 45 minutes, the β-adrenoceptor antagonist (e.g., CGP 20712 or an alternative) or vehicle is administered as an intravenous bolus followed by a continuous infusion.
-
Thirty minutes after the antagonist administration, the isoprenaline infusion protocol is repeated.
-
-
Data Analysis: Responses to isoprenaline are measured as the difference between the steady-state values before and during the infusion. Changes in baseline are also recorded. Statistical analysis is performed using appropriate tests like t-test or ANOVA.[4]
Heart Failure Model in Rats
-
Induction of Heart Failure: Myocardial infarction is induced, for example, by ligation of the left anterior descending coronary artery.
-
Treatment Groups: Animals are divided into groups: sham-operated, myocardial infarction (MI) with vehicle, MI with carvedilol (e.g., 30 mg/kg/d), and MI with metoprolol (e.g., 60 mg/kg/d).
-
Drug Administration: Treatment is administered orally for a specified period (e.g., 6 weeks).
-
Assessment of Cardiac Function: Left ventricular (LV) remodeling and cardiac contractile function are assessed using techniques such as echocardiography.
-
Molecular Analysis: The expression of key calcium-handling proteins like SERCA and phospholamban in cardiomyocytes is measured.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: β1-Adrenergic Receptor Signaling Pathway and Point of Inhibition by CGP 20712.
Caption: Experimental Workflow for In Vivo Assessment of β-Blocker Efficacy.
References
- 1. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of beta-blockers on cardiac function and calcium handling protein in postinfarction heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Independent Verification of CGP 20712 Dihydrochloride's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the β1-adrenergic receptor antagonist, CGP 20712 dihydrochloride, with other common β-blockers. The information presented herein is intended to assist researchers in the independent verification of its IC50 value through established experimental protocols.
Comparative Analysis of β1-Adrenergic Receptor Antagonists
This compound is a potent and highly selective β1-adrenoceptor antagonist.[1][2][3][4] Its reported IC50 value of 0.7 nM positions it as one of the most potent antagonists for this receptor subtype.[1][2][5][4] The following table provides a comparative overview of the IC50 and Ki values for this compound and other well-known β1-adrenergic antagonists. It is important to note that variations in experimental conditions, such as the radioligand used and the tissue source, can influence these values.
| Compound | Target Receptor | IC50 (nM) | Ki (nM) | Experimental Conditions |
| This compound | β1-adrenoceptor | 0.7 | - | Radioligand: [3H]dihydroalprenolol; Tissue: Rat neocortical membranes |
| Atenolol | β1-adrenoceptor | - | ~250 | Radioligand: Not specified |
| Metoprolol | β1-adrenoceptor | - | ~25 | Radioligand: Not specified |
| Bisoprolol | β1-adrenoceptor | - | - | Noted for high β1-selectivity |
| Nebivolol | β1-adrenoceptor | 0.8 | 0.88 | Radioligand: Not specified |
| Propranolol | β1/β2-adrenoceptor (non-selective) | - | 0.02-2.69 | Radioligand: Not specified |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the IC50 value for this compound is typically performed using a competitive radioligand binding assay. The following protocol is a representative method based on the principles of the original determination.
I. Materials and Reagents
-
Tissues: Rat neocortical and cerebellar tissues
-
Radioligand: [3H]dihydroalprenolol ([3H]DHA)
-
Competitor: this compound
-
Non-specific binding control: Propranolol (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
II. Membrane Preparation
-
Homogenize rat neocortical and cerebellar tissues in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration.
III. Binding Assay
-
Set up assay tubes containing a fixed concentration of [3H]DHA.
-
Add increasing concentrations of this compound to the assay tubes.
-
For the determination of non-specific binding, add 10 µM propranolol to a set of control tubes.
-
Initiate the binding reaction by adding the prepared cell membranes to each tube.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
IV. Data Analysis
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]DHA, using non-linear regression analysis.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of CGP 20712, the following diagrams are provided.
Caption: Workflow for IC50 determination via competitive radioligand binding assay.
References
- 1. Overexpression of nerve growth factor in the heart alters ion channel activity and β-adrenergic signalling in an adult transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative inotropic effects of isoprenaline on isolated left atrial assays from aged transgenic mice with cardiac over-expression of human β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. (-)-[3H]Dihydroalprenolol binding in subcellular fractions of rat cortex following noradrenergic denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Procuring High-Purity CGP 20712 Dihydrochloride: An Objective Comparison
For researchers in pharmacology and drug development, the purity and identity of chemical probes are paramount to the validity and reproducibility of experimental results. CGP 20712 dihydrochloride, a highly potent and selective β1-adrenoceptor antagonist, is a critical tool for studying cardiovascular and neurological pathways.[1][2] This guide provides a framework for assessing the quality of this compound from various suppliers, complete with detailed experimental protocols and comparative data to aid in making an informed purchasing decision.
The chemical formula for this compound is C₂₃H₂₅F₃N₄O₅·2HCl, with a molecular weight of 567.39 g/mol .[1] It is a white to off-white solid that is soluble in water. Its primary biological activity is the selective blockade of β1-adrenergic receptors, making it a valuable tool for dissecting G-protein coupled receptor (GPCR) signaling.[2][3]
Comparative Analysis of Supplier Offerings
To ensure the reliability of experimental outcomes, it is crucial to source this compound of the highest purity and with a well-confirmed identity. Below is a hypothetical comparison of data for this compound from three different suppliers, based on a suite of standard analytical tests.
Table 1: Comparative Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC) | 99.2% | 97.5% | 98.8% |
| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Minor unidentified peaks |
| Identity (LC/MS) | m/z = 495.18 [M+H]⁺ | m/z = 495.19 [M+H]⁺ | m/z = 495.18 [M+H]⁺, 517.16 [M+Na]⁺ |
| Elemental Analysis | C: 48.68%, H: 4.80%, N: 9.87% | C: 48.55%, H: 4.83%, N: 9.81% | C: 48.49%, H: 4.85%, N: 9.79% |
| (Theoretical) | (C: 48.69%, H: 4.80%, N: 9.87%) | (C: 48.69%, H: 4.80%, N: 9.87%) | (C: 48.69%, H: 4.80%, N: 9.87%) |
| Appearance | White crystalline solid | Off-white powder | White powder |
Experimental Protocols for Quality Assessment
The following are detailed protocols for the key experiments used to assess the purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method separates the main compound from any impurities, allowing for quantification of purity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area of the main peak relative to the total area of all peaks.
Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation
¹H NMR provides detailed information about the molecular structure of the compound, confirming its identity.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: The resulting spectrum should be compared to a reference spectrum or the expected chemical shifts and coupling constants for the known structure of CGP 20712.
Liquid Chromatography-Mass Spectrometry (LC/MS) for Identity Confirmation
LC/MS confirms the molecular weight of the compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
LC Method: A rapid gradient similar to the HPLC purity method can be used.
-
Mass Spectrometry Method:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₂₃H₂₅F₃N₄O₅), which has a theoretical mass of approximately 494.18. The expected m/z would be around 495.18.
Elemental Analysis
This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the chemical formula.
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: A precisely weighed amount of the dried compound (2-3 mg) is required.
-
Analysis: The instrument combusts the sample and measures the resulting amounts of CO₂, H₂O, and N₂ to determine the elemental composition. The experimental values should be within ±0.4% of the theoretical values for C₂₃H₂₇Cl₂F₃N₄O₅.
Visualizing Experimental and Biological Pathways
To better understand the assessment process and the compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound.
Caption: Signaling pathway of the β1-adrenergic receptor and inhibition by CGP 20712.
References
Safety Operating Guide
Proper Disposal of CGP 20712 Dihydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step guidance for the proper disposal of CGP 20712 dihydrochloride, a selective β1-adrenoceptor antagonist, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to minimize risks and ensure compliance with regulatory standards.
Summary of Key Safety and Disposal Information
All personnel handling this compound must be thoroughly familiar with its hazard profile and the required safety precautions. The following table summarizes crucial quantitative data and safety information derived from the product's Safety Data Sheet (SDS).
| Parameter | Value/Instruction | Citation |
| CAS Number | 1216905-73-5 | [1] |
| Molecular Formula | C23H27Cl2F3N4O5 | [1] |
| Molecular Weight | 567.39 g/mol | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Recommended Storage | 4°C, sealed in a cool, well-ventilated area away from direct sunlight and ignition sources. | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [1] |
| First Aid: Skin Contact | Wash with plenty of soap and water. | [1] |
| Disposal Guideline | Dispose of substance in accordance with prevailing country, federal, state, and local regulations. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or in solution, must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment. The following protocol outlines the necessary steps for its disposal.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before beginning any disposal procedure, it is imperative to be wearing the appropriate PPE. This includes, but is not limited to:
-
Safety Goggles or Face Shield: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
-
Respiratory Protection: If handling the powder form and there is a risk of dust formation, a NIOSH-approved respirator is advised.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
2. Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing boats, and contaminated gloves, should be disposed of as hazardous waste in a designated container.
3. Waste Collection and Storage:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.
-
Store the waste containers in a designated, secure secondary containment area away from incompatible materials.
-
Keep a log of the waste generated, including the quantity and date of disposal.
4. Final Disposal:
-
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for arranging a hazardous waste pickup.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines in conjunction with the information provided in the product's Safety Data Sheet.
References
Essential Safety and Operational Guide for Handling CGP 20712 Dihydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with CGP 20712 dihydrochloride. It includes detailed operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure the safe handling of this potent and selective β1-adrenoceptor antagonist.
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards are outlined in the Safety Data Sheet (SDS).
Hazard Summary:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Precautionary Statements:
| Statement Code | Precaution |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with Side Shields | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[3] |
| Hand Protection | Chemical-resistant Gloves | Disposable nitrile gloves are suitable for incidental contact. Change gloves immediately if contaminated.[3] |
| Body Protection | Laboratory Coat | To protect skin and clothing from splashes and spills.[4] |
| Respiratory Protection | N95 Respirator or higher | Required when working with the powder outside of a certified chemical fume hood to avoid inhalation of dust.[4] |
Operational Plan: Safe Handling and Storage
A clear and systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Eye Wash and Safety Shower: An accessible and fully functional eye wash station and safety shower must be available in the immediate work area.[2]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Review the SDS and this guide.
-
Weighing: Weigh the powdered compound within a chemical fume hood. Use a dedicated, clean weighing vessel.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in water up to 50 mM.
-
Spill Management: In case of a spill, evacuate the area and prevent others from entering. For small spills of the powder, carefully cover with an inert absorbent material and collect into a sealed, labeled waste container. For liquid spills, absorb with a chemical absorbent pad. Do not use combustible materials like paper towels to clean up spills. All spill cleanup materials must be disposed of as hazardous waste.
Storage
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 4°C.[2][5]
-
Stock Solutions: Once prepared, aliquot stock solutions and store them at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[6][7]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
-
Waste Identification: this compound is a halogenated organic compound. All waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Do not mix halogenated organic waste with non-halogenated waste streams.
-
Keep solid and liquid waste separate.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal Procedure:
-
Collect all waste in compatible, sealed containers.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.
-
Experimental Protocols
This compound is primarily used in research as a selective antagonist for the β1-adrenergic receptor. Below are representative experimental protocols.
Radioligand Binding Assay for β1-Adrenergic Receptor
This protocol is used to determine the binding affinity of compounds to the β1-adrenergic receptor.
Materials:
-
Cell membranes expressing β1-adrenergic receptors
-
[³H]-CGP 12177 (radioligand)
-
This compound (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound to be tested.
-
In a 96-well plate, add the cell membranes, [³H]-CGP 12177, and either the test compound or buffer.
-
For determining non-specific binding, add a high concentration of unlabeled this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC₅₀ and Ki values.
Isolated Cardiomyocyte Contraction Assay
This protocol assesses the effect of this compound on the contractile function of isolated heart cells.
Materials:
-
Isolated adult ventricular myocytes
-
Tyrode's solution (physiological salt solution)
-
Isoproterenol (a β-adrenergic agonist)
-
This compound
-
Microscope with a video-edge detection system
-
Field stimulator
Procedure:
-
Isolate ventricular myocytes from an animal model (e.g., rat or mouse) using established enzymatic digestion protocols.
-
Allow the isolated myocytes to adhere to laminin-coated coverslips.
-
Mount the coverslip on the stage of an inverted microscope and perfuse with Tyrode's solution.
-
Pace the myocytes using a field stimulator to induce regular contractions.
-
Record baseline cell shortening (contraction) using a video-edge detection system.
-
Introduce a known concentration of isoproterenol to the perfusion solution to stimulate β-adrenergic receptors and increase contraction.
-
After observing the effect of isoproterenol, introduce this compound to the perfusion solution to assess its ability to antagonize the isoproterenol-induced increase in contraction.
-
Record changes in cell shortening throughout the experiment and analyze the data to determine the inhibitory effect of this compound.
Visualizations
Signaling Pathway of β1-Adrenergic Receptor Antagonism
Caption: Antagonistic action of CGP 20712 on the β1-adrenergic signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
References
- 1. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. specificwaste.com [specificwaste.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
